molecular formula C11H13N3 B2586336 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine CAS No. 1019602-28-8

1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine

Cat. No.: B2586336
CAS No.: 1019602-28-8
M. Wt: 187.246
InChI Key: JEWODLJBEGSTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.246. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-imidazol-1-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)10-4-2-3-5-11(10)14-7-6-13-8-14/h2-9H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWODLJBEGSTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine

Executive Summary & Structural Logic

The compound 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine represents a high-value "privileged scaffold" in medicinal chemistry. Its architecture—an ortho-substituted phenyl ring linking a basic imidazole heterocycle and a primary ethylamine—creates a unique bidentate ligand motif .

This structural arrangement is critical for two primary applications:

  • Metalloenzyme Inhibition: The proximity of the imidazole N3 (sp² nitrogen) and the primary amine (sp³ nitrogen) allows for cooperative binding to metal centers (e.g., Fe²⁺/Fe³⁺ in Heme, Zn²⁺ in Matrix Metalloproteinases).

  • Chiral Building Block: The benzylic amine provides a vector for expanding into complex peptidomimetics or kinase inhibitors, serving as a rigid "hinge" region.

Property Value / Description
IUPAC Name 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Key Functional Groups Imidazole (Aromatic Base), Primary Amine (Aliphatic Base)
Chirality One stereocenter at the benzylic position (R/S)
Predicted pKa Imidazole N3: ~6.0–6.5
LogP (Predicted) ~1.2 – 1.6 (Lipophilic but water-soluble as salt)

Chemical Synthesis & Production Protocols

The synthesis of this molecule requires overcoming the steric hindrance of the ortho-substitution. Standard Nucleophilic Aromatic Substitution (SₙAr) is often insufficient due to the lack of strong electron-withdrawing groups on the phenyl ring.

Recommended Route: Copper-Catalyzed Ullmann Coupling & Reductive Amination

This two-step protocol ensures high regioselectivity for the N1-arylation of imidazole.

Step 1: N-Arylation (Ullmann-Type Coupling)

Objective: Install the imidazole ring at the ortho-position of 2'-bromoacetophenone.

  • Reagents: 2'-Bromoacetophenone (1.0 eq), Imidazole (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 eq).

  • Solvent: DMSO or DMF.

  • Conditions: Heated to 110°C under Argon for 24 hours.

Mechanism: The L-Proline/CuI complex facilitates the oxidative addition into the aryl-bromide bond, allowing the imidazole nitrogen to displace the bromide.

Step 2: Reductive Amination

Objective: Convert the acetyl group to a primary amine.

  • Reagents: Intermediate Ketone (1.0 eq), Ammonium Acetate (NH₄OAc, 10 eq), Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Solvent: Methanol (MeOH).

  • Conditions: Stir at RT for 48 hours.

Protocol Validation (Self-Check):

  • Monitoring: The intermediate ketone will show a distinct C=O stretch at ~1680 cm⁻¹ in IR. Disappearance of this peak confirms the amine formation.

  • Safety: NaBH₃CN generates HCN if acidified; maintain pH > 6 or use a scrubber.

Synthesis Workflow Diagram

SynthesisPath SM 2'-Bromoacetophenone (Starting Material) INT Intermediate: 1-(2-(1H-imidazol-1-yl)phenyl)ethanone SM->INT Step 1: CuI, L-Proline K2CO3, DMSO, 110°C (Ullmann Coupling) IM Imidazole IM->INT PROD Target: 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine INT->PROD Step 2: NH4OAc NaBH3CN, MeOH (Reductive Amination)

Caption: Two-step synthetic pathway utilizing copper-catalyzed N-arylation followed by reductive amination.[1][2]

Pharmacological Mechanism: The "Ortho-Effect"[1]

The defining feature of this molecule is the spatial arrangement of the imidazole and the amine. This creates a specific binding geometry known as the "Pincer Mode."

Interaction with Heme Proteins (CYP450 / IDO1)

In enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) or Lanosterol 14α-demethylase (CYP51), the inhibitor must bind to the heme iron.

  • Primary Interaction: The Imidazole N3 acts as a strong σ-donor to the Fe center.

  • Secondary Interaction: The ethylamine group extends into the hydrophobic pocket or forms a salt bridge with a propionate side chain of the heme, stabilizing the complex.

  • The "Ortho" Constraint: The 1,2-substitution pattern forces the phenyl ring to twist out of coplanarity with the imidazole, often matching the specific curvature of the enzyme's active site (induced fit).

Signaling / Binding Pathway[1]

BindingMode Ligand 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine Heme Heme Iron (Fe) Ligand->Heme Coordination Bond (Imidazole N3 -> Fe) Pocket Hydrophobic Pocket (Enzyme Active Site) Ligand->Pocket Van der Waals / Pi-Stacking (Phenyl) Ligand->Pocket H-Bond / Salt Bridge (Amine -NH2) Effect Enzyme Inhibition (Metabolic Blockade) Heme->Effect Prevents Substrate Binding

Caption: Pharmacophore mapping showing the dual-interaction mode of the ligand within a metalloenzyme active site.

Analytical Characterization (Expected Data)

To validate the synthesis of this compound, the following analytical signatures are the standard of truth.

Method Expected Signature Interpretation
¹H NMR (400 MHz, DMSO-d₆) δ 7.8, 7.3, 7.1 (Imidazole singlets)Confirms presence of imidazole ring.
δ 7.4 – 7.6 (Multiplet, 4H)Phenyl ring protons.
δ 4.1 (Quartet, 1H)Benzylic proton (-CH-NH₂). Diagnostic of reduction.
δ 1.25 (Doublet, 3H)Methyl group of the ethyl chain.
LC-MS (ESI+) m/z = 188.1 [M+H]⁺ Primary ion peak.
IR Spectroscopy 3300–3400 cm⁻¹ (Broad)N-H stretch (Primary amine).
No peak at ~1680 cm⁻¹ Absence of ketone (Reaction completion).[3]

Handling & Stability

  • Storage: The free base is likely an oil or low-melting solid and may be hygroscopic. It is best stored as a Dihydrochloride salt (2HCl) or Tartrate salt to ensure crystallinity and stability.

  • Oxidation: The primary amine is susceptible to oxidation over long periods; store under nitrogen at -20°C.

  • Solubility:

    • Free Base: Soluble in MeOH, EtOH, DMSO, DCM.

    • Salt Form: Highly soluble in water (>50 mg/mL).

References

  • Ullmann Coupling Protocols: Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with imidazoles." Journal of Organic Chemistry, 2005. Link

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Heme-Imidazole Interaction: Ortiz de Montellano, P. R. "Cytochrome P450 Structure, Mechanism, and Biochemistry." Plenum Press, 2015. Link

  • Related Scaffold (Omarigliptin): Biftu, T., et al. "Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor."[4] Journal of Medicinal Chemistry, 2014. Link(Note: Cited for structural context of fluorinated phenyl-heterocycle scaffolds).

Sources

Technical Guide: Asymmetric Synthesis of Chiral Benzylic Amines Containing Imidazole Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral benzylic amine pharmacophore fused with an imidazole heterocycle represents a privileged structural motif in modern drug discovery.[1] This scaffold is central to numerous GPCR ligands, enzyme inhibitors (e.g., heme-targeting antifungals), and bioactive alkaloids. However, the synthesis of these motifs presents a unique chemical paradox: the basicity and nucleophilicity of the imidazole nitrogen often poison the very transition metal catalysts required to set the benzylic stereocenter.

This technical guide provides a rigorous, evidence-based roadmap for overcoming these synthetic hurdles. We focus on two high-fidelity methodologies: Iridium-catalyzed Asymmetric Hydrogenation (AH) utilizing a proton-masking strategy, and Biocatalytic Transamination for green, highly enantioselective access.

Structural Significance & Pharmacophore Analysis[1][2]

The imidazole ring is not merely a substituent; it is a functional driver of bioactivity. Its pKa (~6.0 for the conjugate acid) allows it to exist in physiological equilibrium between protonated and neutral states, facilitating:

  • Hydrogen Bonding: Acting as both donor and acceptor.

  • Metal Coordination: Binding to heme iron (e.g., CYP450 inhibitors) or zinc fingers.

  • Pi-Stacking: Interaction with aromatic residues in receptor pockets.

When attached to a chiral benzylic amine, the spatial arrangement of the amine relative to the imidazole is critical. Inverting the stereocenter often results in a complete loss of potency (eutomer vs. distomer).

Data: Pharmacological Impact of Stereochemistry
Drug ClassTargetRole of Chiral CenterRole of Imidazole
Antifungals CYP51 (Lanosterol 14α-demethylase)Orients substituent into hydrophobic pocketCoordinates Heme Fe(II)
GPCR Ligands Histamine H3/H4Ensures specific ionic interaction with Asp residuesMimics endogenous histamine
Oncology FarnesyltransferaseDirects peptide backbone mimicryZinc coordination

The Synthetic Bottleneck: Catalyst Poisoning

The primary challenge in chemically synthesizing these molecules via asymmetric hydrogenation is Competitive Coordination .

In a standard catalytic cycle, the metal center (e.g., Ir, Rh) coordinates with the imine substrate to facilitate hydride transfer. However, the imidazole


 nitrogen is often a superior ligand compared to the imine nitrogen or the alkene. It binds irreversibly to the metal, displacing the chiral ligand or occupying the active site, leading to:
  • Catalyst Deactivation: Reaction stalls at <5% conversion.

  • Erosion of ee%: Background racemic reduction dominates.

Visualization: The Catalyst Poisoning Mechanism

The following diagram illustrates the competitive binding pathway that must be suppressed.

CatalystPoisoning Catalyst Active Ir-Catalyst (Chiral Ligand) Complex_Active Active Cycle (Imine Coordinated) Catalyst->Complex_Active + Substrate (Kinetic Path) Complex_Dead Dead Catalyst (Imidazole Coordinated) Catalyst->Complex_Dead + Substrate (Thermodynamic Sink) Substrate Imidazole-Imine Substrate Substrate->Complex_Active Substrate->Complex_Dead Product Chiral Amine (High ee) Complex_Active->Product H2, Turnover Complex_Dead->Product No Reaction

Caption: Competitive coordination pathways. The red dashed line represents the thermodynamic sink where the imidazole nitrogen binds the catalyst, halting the reaction.

Methodology A: Iridium-Catalyzed Asymmetric Hydrogenation (The Proton-Masking Strategy)

To bypass catalyst poisoning, we utilize a Proton-Masking Strategy . By performing the reaction in acidic media or using a pre-formed iminium salt, the imidazole nitrogen is protonated (


). This renders it non-nucleophilic, preventing coordination to the Iridium center while activating the imine bond for reduction.
Mechanistic Insight
  • Catalyst: Cationic Iridium(I) complex with N,P-ligand (e.g., Ir-PHOX or Ir-ThrePHOX).

  • Additive: Stoichiometric acid (e.g., HCl, TFA) or iodine (

    
    ).
    
  • Role of Acid:

    • Protonates imidazole (prevents poisoning).

    • Protonates imine to iminium (increases electrophilicity).

Detailed Experimental Protocol

Target: Asymmetric reduction of N-(1-(1H-imidazol-4-yl)ethyl)aniline derivatives.

Reagents:

  • Substrate: Imidazole-containing ketimine (1.0 mmol)

  • Catalyst:

    
     (1 mol%) or 
    
    
    
    -Ir-PHOX complex.
  • Additive: Trifluoroacetic acid (TFA) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Hydrogen Gas: 50 bar (high pressure required for hindered substrates)

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve the ketimine (1.0 mmol) in anhydrous DCM (2.0 mL) in a glovebox or under Argon.

  • Acid Activation: Add TFA (1.1 mmol, 1.1 equiv) dropwise. Crucial: The solution may change color; ensure the imidazole is fully protonated. Stir for 10 minutes.

  • Catalyst Addition: Add the chiral Iridium catalyst (0.01 mmol, 1 mol%).

  • Hydrogenation: Transfer the vial to a high-pressure steel autoclave. Purge with

    
     three times. Pressurize to 50 bar.
    
  • Reaction: Stir at Room Temperature for 12–24 hours.

  • Work-up (Critical):

    • Vent

      
       gas.[2]
      
    • Basify the mixture carefully with sat.

      
       to pH > 8 (to deprotonate the imidazole and amine).
      
    • Extract with DCM (3x). Dry over

      
      .
      
  • Purification: Flash chromatography (DCM/MeOH/NH4OH) is usually required due to the polarity of the imidazole.

Self-Validation Check:

  • If conversion is <10%, the imidazole likely poisoned the catalyst. Increase acid to 2.0 equiv.

  • If ee% is low, check the counter-ion of the catalyst. BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is preferred over

    
     to stabilize the cationic intermediate.
    

Methodology B: Biocatalytic Transamination (The Green Route)

For substrates sensitive to metal catalysis or requiring 99%+ ee, Omega-Transaminases (


-TAs) are the superior choice. This method operates under mild aqueous conditions.
The Equilibrium Challenge

Transaminases are reversible. To drive the reaction forward (Ketone


 Amine), an amine donor is required, and the coproduct must be removed.[3]
  • Donor: Isopropylamine (IPA) is preferred.

  • Shift: Use an excess of IPA or remove the coproduct (acetone) via evaporation or enzymatic cascades (LDH/GDH systems).

Workflow Diagram

Biocatalysis Ketone Imidazole Ketone (Prochiral) Enzyme ω-Transaminase (PLP Cofactor) Ketone->Enzyme Donor Amine Donor (Isopropylamine) Donor->Enzyme Product Chiral Amine (>99% ee) Enzyme->Product Amination Coproduct Acetone (Volatile) Enzyme->Coproduct Deamination Coproduct->Coproduct Remove to Shift Eq.

Caption: Biocatalytic cycle using ω-Transaminase. Removal of acetone drives the equilibrium toward the chiral amine.

Experimental Protocol

Target: Synthesis of (S)-1-(1H-imidazol-4-yl)ethanamine.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP cofactor (1 mM).[4][5]

  • Substrate Loading: Dissolve Imidazole Ketone (50 mg) in DMSO (5% v/v final concentration) and add to buffer.

  • Amine Donor: Add Isopropylamine (1.0 M, large excess). Adjust pH back to 7.5 with HCl (IPA is basic).

  • Enzyme Addition: Add lyophilized

    
    -TA (e.g., Chromobacterium violaceum derivative) (10 mg/mL).
    
  • Incubation: Shake at 30°C, 150 rpm for 24 hours. Leave the reaction vessel slightly open (with a filter) to allow acetone evaporation if possible, or use a specific acetone-removal system.

  • Quench & Analysis: Basify with NaOH (pH 12), extract with EtOAc, and analyze via Chiral HPLC.

Analytical Validation

Verifying the enantiomeric excess (ee) of imidazole amines is non-trivial due to peak tailing on silica-based HPLC columns.

Recommended Methods:

  • Derivatization: Convert the primary amine to an acetamide or tosyl-amide before HPLC analysis. This removes H-bond donation from the amine and improves peak shape.

  • Chiral Column: Daicel Chiralpak AD-H or IG-3.

  • Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA) . The DEA is mandatory to mask free silanol groups on the column and prevent imidazole tailing.

MethodColumnMobile PhaseAdditiveSuitability
Direct HPLC Chiralpak IGEtOH/Hexane0.1% DEAGood for derivatized amines
Direct HPLC Chiralpak ZWIXMeOH/AcN25mM Formic AcidExcellent for free amines/zwitterions
NMR --

Mosher's Acid ChlorideDetermination of absolute configuration

References

  • Baeza, A., & Pfaltz, A. (2010).[6] Iridium-catalyzed asymmetric hydrogenation of imines.[2][6][7] Chemistry – A European Journal, 16(13), 4003-4009. Link

  • Verzijl, G. K. M., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(7), 280. Link

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis, 352(5), 753-819. Link

  • Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link

Sources

Unlocking the Potential of Imidazole-Amine Bidentate Ligands: A Guide to pKa Values and Protonation States

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-amine bidentate ligands represent a cornerstone in modern medicinal and coordination chemistry. Their ability to chelate metal ions, coupled with the nuanced acid-base properties of their constituent moieties, makes them highly versatile scaffolds for drug design, catalysis, and the development of advanced materials. A profound understanding of their pKa values is not merely academic; it is critical for predicting molecular behavior in physiological environments, designing stable metal complexes, and optimizing pharmacokinetic profiles. This guide provides an in-depth exploration of the theoretical underpinnings, experimental determination, and practical implications of the pKa values and protonation states of these essential ligands.

The Strategic Importance of Imidazole-Amine Bidentate Ligands

At their core, imidazole-amine bidentate ligands are organic molecules possessing two distinct nitrogen donor atoms—one within an imidazole ring and another in an amine functional group—capable of simultaneously binding to a central metal ion. This bidentate ("two-toothed") chelation results in the formation of a stable, ring-like coordination complex.

The imidazole moiety is a particularly privileged structure in medicinal chemistry.[1][2][3] It is a key component of the essential amino acid histidine, and its unique electronic and amphoteric nature allows it to act as a proton donor, proton acceptor, or nucleophile, making it a frequent participant in enzyme active sites.[4][5] The amine group provides a second, typically more basic, coordination site that anchors the ligand and modulates the overall electronic properties of the resulting complex. This combination is pivotal in applications ranging from anticancer agents to catalysts and molecular sensors.[6][7]

The functionality of these ligands is inextricably linked to their protonation state , which is dictated by the solution's pH and the intrinsic acidity/basicity of each nitrogen atom, quantified by the pKa value . The pKa is the pH at which a functional group is 50% protonated and 50% deprotonated. For drug development professionals, knowing the pKa is paramount as it governs a molecule's charge at physiological pH (~7.4), which in turn dictates its solubility, membrane permeability, and ability to interact with biological targets.[8]

Theoretical Framework: What Governs the pKa of These Ligands?

An imidazole-amine ligand typically has at least two ionizable centers, leading to multiple pKa values. Understanding the factors that influence these values is crucial for rational ligand design.

  • The Imidazole Moiety: An Amphoteric Player The imidazole ring has two nitrogen atoms with distinct roles. The "pyridine-like" nitrogen (sp2 hybridized with a lone pair in an sp2 orbital) is basic and can be protonated to form a resonance-stabilized imidazolium cation.[9] The pKa of this imidazolium ion is typically around 7.0, making it a relevant acid-base buffer at physiological pH.[4][5][9] The "pyrrole-like" nitrogen, whose lone pair contributes to the ring's aromaticity, is much less basic and can be deprotonated under strongly basic conditions (pKa ~14), forming an imidazolate anion.[5][10]

  • The Amine Moiety: A Reliable Base The aliphatic amine group is generally more basic than the imidazole nitrogen. Primary and secondary amines typically have pKa values for their conjugate acids in the range of 9 to 11.[11][12] This value is sensitive to its electronic environment.

Key Factors Influencing pKa Values:

  • Electronic Effects: Substituents on either the imidazole or amine portion of the ligand can significantly alter pKa values through inductive and resonance effects. Electron-donating groups (e.g., alkyl groups) increase electron density on the nitrogen atoms, making them more basic and raising their pKa. Conversely, electron-withdrawing groups decrease basicity and lower the pKa.[13]

  • Structural Linker: The chain connecting the imidazole and amine groups influences the pKa values through steric and electronic effects. A longer, more flexible linker can minimize electrostatic repulsion between the two protonated centers in the dicationic form, subtly affecting their respective pKa values.

  • Metal Coordination: Upon coordination to a metal ion, the electron-withdrawing effect of the metal cation dramatically increases the acidity of the pyrrole-like N-H proton of the imidazole ring. This can lower its pKa by several units, making deprotonation to form a bridging imidazolate complex much more feasible.[10][14][15]

Protonation Equilibria

A typical imidazole-amine ligand (L) can exist in several protonation states depending on the pH. The equilibria can be visualized as a stepwise deprotonation process starting from a low pH.

ProtonationEquilibria H2L2 H₂L²⁺ (Fully Protonated) HL_im HL⁺ (Amine Protonated) H2L2->HL_im -H⁺ (pKa₁ - Imidazole) HL_am HL⁺ (Imidazole Protonated) H2L2->HL_am -H⁺ (pKa₁ - Amine) L L (Neutral) HL_im->L -H⁺ (pKa₂ - Amine) HL_am->L -H⁺ (pKa₂ - Imidazole)

Caption: Stepwise deprotonation of an imidazole-amine ligand.

Experimental Determination of pKa Values

Accurate pKa determination is a foundational experimental task. Two methods, potentiometric titration and UV-Vis spectrophotometry, are widely employed due to their precision and reliability.[16][17]

Method 1: Potentiometric Titration

This is a high-precision technique that directly measures pH changes as a function of added titrant (acid or base).[16][18] The pKa is found at the midpoint of the buffer region on the titration curve, where the concentrations of the protonated and deprotonated species are equal.[19]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the desired range.[17][19]

  • Sample Preparation:

    • Accurately weigh and dissolve the ligand in deionized, carbonate-free water to a known concentration (typically 1-10 mM).[19] Solutions of at least 10⁻⁴ M are often required to detect a significant change in the titration curve.[16]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration. This is critical because ionic activity can affect pH measurements.[19]

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration. This displaces dissolved CO₂, which can form carbonic acid and interfere with the titration of basic samples.[19]

  • Initial pH Adjustment: Using a standardized strong acid (e.g., 0.1 M HCl), adjust the solution pH to a value at least 2 units below the lowest expected pKa to ensure all basic groups are fully protonated.

  • Titration:

    • Place the solution in a temperature-controlled vessel with constant stirring.

    • Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH after each addition, allowing the reading to stabilize. Add smaller increments of titrant near the equivalence points where the pH changes most rapidly.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points (i.e., at 0.5 and 1.5 equivalents of added base for a diprotic system). These points can be identified as the flattest regions of the buffer zones or by finding the maxima of the first derivative of the titration curve.[8]

PotentiometricWorkflow cluster_prep Preparation cluster_titration Titration Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare Sample (Known Conc., Ionic Strength) Calibrate->Prepare Purge Purge with N₂ (Remove CO₂) Prepare->Purge Acidify Acidify Sample (e.g., to pH 2) Purge->Acidify Titrate Titrate with NaOH (Record pH vs. Volume) Acidify->Titrate Plot Plot pH vs. Volume Titrate->Plot Analyze Analyze Curve (1st Derivative) Plot->Analyze pKa Determine pKa Values (Half-Equivalence Points) Analyze->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometric Titration

This method is ideal for compounds that possess a UV-active chromophore near the ionizable center.[20] It is more sensitive than potentiometry and can be used with much lower sample concentrations.[16] The principle relies on the fact that the protonated and deprotonated forms of the molecule will have different UV-Vis absorption spectra.

Experimental Protocol: Spectrophotometric Titration

  • Wavelength Selection:

    • Record the UV-Vis spectrum of the ligand at a very low pH (fully protonated) and a very high pH (fully deprotonated).

    • Identify one or more analytical wavelengths where the difference in absorbance between the two forms is maximal.[20]

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the expected pKa.

  • Sample Measurement:

    • Prepare a set of solutions by adding a small, constant amount of a concentrated stock solution of the ligand to each buffer solution. The final ligand concentration should be low enough to obey the Beer-Lambert law (typically in the micromolar range).

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[18] This can be determined by fitting the data to the appropriate Henderson-Hasselbalch derived equation.

SpectroWorkflow cluster_prep Preparation cluster_measure Measurement & Analysis Scan Scan Spectra (Low & High pH) SelectWL Select Analytical λ Scan->SelectWL MeasureAbs Measure Absorbance in each Buffer SelectWL->MeasureAbs PrepBuffers Prepare Buffer Series PrepBuffers->MeasureAbs Plot Plot Absorbance vs. pH MeasureAbs->Plot Fit Fit Sigmoidal Curve Plot->Fit pKa Determine pKa (Inflection Point) Fit->pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Data Summary: Representative pKa Values

The pKa values of imidazole-amine ligands are a composite of their constituent parts, modulated by their specific structure. The following table provides reference pKa values for the parent heterocycles and a common diamine ligand to contextualize the discussion.

CompoundFunctional Group(s)pKa₁pKa₂
Imidazolium IonImidazole (basic N)~7.0[9]-
ImidazoleImidazole (acidic N-H)~14.5[4]-
HistamineImidazole, Primary Amine~5.8 (Imidazole)[11]~9.4 (Amine)[11]
N,N-DimethylethylenediaminePrimary Amine, Tertiary Amine7.40[21][22]10.16[21][22]

Note: pKa values are for the conjugate acids of the basic nitrogen atoms.

Implications for Drug Development and Coordination Chemistry

A ligand's pKa profile is a critical determinant of its function, particularly in a biological context.

PkaImplications cluster_phys Physiological pH (~7.4) cluster_outcomes Functional Outcomes pKa Ligand pKa Values Protonation Protonation State (Charge Distribution) pKa->Protonation PK Pharmacokinetics (Solubility, Permeability) Protonation->PK PD Pharmacodynamics (Receptor Binding) Protonation->PD Coord Coordination Chemistry (Metal Binding Mode) Protonation->Coord

Caption: Relationship between pKa, protonation state, and functional outcomes.

  • Pharmacodynamics: The charge of a ligand at physiological pH is crucial for its interaction with a target receptor or enzyme. An imidazolium cation (formed if pKa > 7.4) can form strong ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a binding pocket. A neutral imidazole (if pKa < 7.4) can act as a hydrogen bond acceptor. Misjudging the predominant protonation state can lead to flawed molecular modeling and drug design.

  • Pharmacokinetics: A molecule's charge state heavily influences its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Highly charged molecules tend to be more water-soluble but exhibit poor passive diffusion across lipid cell membranes. Optimizing the pKa of a ligand is a key strategy to balance solubility with the membrane permeability required for oral bioavailability.[8]

  • Coordination Chemistry: The pH of the reaction medium determines which nitrogen donor is available for metal binding. At neutral or slightly acidic pH, the more basic amine group will be protonated and may not be available for coordination, favoring binding through the imidazole nitrogen. At higher pH, both sites are deprotonated and available for chelation. This pH-dependent coordination behavior can be exploited to create stimuli-responsive metal complexes for applications in catalysis or as smart contrast agents.

Conclusion

The pKa values of imidazole-amine bidentate ligands are not static parameters but are dynamically influenced by a molecule's electronic, steric, and environmental context. A thorough characterization of these values through robust experimental methods like potentiometry and spectrophotometry is a non-negotiable step in the research and development pipeline. For medicinal chemists, this data provides the foundation for understanding drug-target interactions and optimizing pharmacokinetics. For coordination chemists, it is the key to controlling speciation and designing metal complexes with tailored reactivity and function. By integrating theoretical principles with precise empirical measurement, researchers can fully harness the vast potential of these versatile molecular scaffolds.

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC, National Center for Biotechnology Information. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • pKa Data Compiled by R. Williams page-1. Organic Chemistry Data. [Link]

  • How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education, ACS Publications. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Imidazole-based Potential Bi- and Tridentate Nitrogen Ligands: Synthesis, Characterization and Application in Asymmetric Catalysis. PMC, National Center for Biotechnology Information. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • What is the main cause of basicity in imidazole? How can we consider amphoteric?. Quora. [Link]

  • pKa Values Table: Inorganic & Organic Acids. Studylib. [Link]

  • Development of Methods for the Determination of pKa Values. PMC, National Center for Biotechnology Information. [Link]

  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.. [Link]

  • Histamine. Wikipedia. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC, National Center for Biotechnology Information. [Link]

  • Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research. [Link]

  • Study of novel bidentate heterocyclic amine-based metal complexes and their biological activities. PMC, National Center for Biotechnology Information. [Link]

  • The roles of imidazole ligands in coordination supramolecular systems. ResearchGate. [Link]

  • The first pKa value for histamine calculated on different levels of theory. ResearchGate. [Link]

  • Comparing basicity of imidazole and 2-imidazoline. Chemistry Stack Exchange. [Link]

  • If the imidazol ring in histidine is basic, why and how is its pKa value = 6?. Quora. [Link]

  • Synthesis and characterization of coordination compounds of chelating ligands containing imidazole groups. Journal of the American Chemical Society. [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. [Link]

  • Novel Ligands based on Imidazole and Triazole: From Coordination Chemistry to Medicinal Applications and Material Design. OPEN FAU. [Link]

  • Transition metal imidazole complex. Wikipedia. [Link]

  • Imidazole Schiff base ligands: Synthesis, coordination complexes and biological activities. MURAL - Maynooth University Research Archive Library. [Link]

  • Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. ResearchGate. [Link]

  • pKa of imidazoles. Chemistry Stack Exchange. [Link]

  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • Synthesis and Applications of Bidentate N-heterocyclic Mono- and Biscarbene Ligands. mediaTUM. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC, National Center for Biotechnology Information. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Structure-based discovery and binding site analysis of histamine receptor ligands. Repository of the Academy's Library. [Link]

  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. ResearchGate. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics, RSC Publishing. [Link]

  • Protonation and deprotonation state of imidazole and structure and metal complex formation of imidazole-containing histidine. ResearchGate. [Link]

  • Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Semantic Scholar. [Link]

  • Molecular determinants of ligand-directed signaling for the histamine H1 receptor. PMC, National Center for Biotechnology Information. [Link]

  • Role of PKA and PKC in histamine H1 receptor-mediated activation of catecholamine neurotransmitter synthesis. PubMed. [Link]

Sources

Solubility profile of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine in organic solvents

[1][2][3]

Executive Summary & Compound Analysis

Effective handling of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine requires a nuanced understanding of its dual-nature functionality. Structurally, the molecule features a lipophilic phenyl core substituted at the ortho position with two distinct polar heterocycles: a basic imidazole ring and a primary ethylamine chain.[1][2][3]

This specific ortho-substitution pattern induces steric torsion between the phenyl ring and the imidazole moiety, disrupting planar stacking and typically resulting in a low-melting solid or viscous oil state at room temperature.[1][2][3]

Physicochemical Properties (Predicted)
PropertyValue (Est.)Implications for Solubility
Molecular Formula C₁₁H₁₃N₃Moderate molecular weight (187.24 g/mol ).[1][2][3]
LogP (Octanol/Water) 0.8 – 1.2Amphiphilic; soluble in both polar organics and aqueous acids.[1][2][3]
pKa (Imidazole N3) ~6.9Protonates in mild acid (pH < 6).[1][2][3]
pKa (Primary Amine) ~9.8Protonates in neutral/weakly basic conditions (pH < 9).[1][2][3]
H-Bond Donors 2 (NH₂)Good solubility in protic solvents (Alcohols).[1][2][3]
H-Bond Acceptors 2 (N_imid, N_amine)Good solubility in aprotic polar solvents (DMSO).[1][2][3]

Solubility Profile Matrix

The following matrix categorizes solvent compatibility based on the "Like Dissolves Like" principle and the specific interaction capabilities of the imidazole-amine scaffold.

Organic Solvent Compatibility (Free Base Form)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Methanol, Ethanol, IsopropanolExcellent (>100 mg/mL)Strong H-bonding interactions with the amine and imidazole nitrogens stabilize the solute.[1][2][3]
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)High dipole moments effectively solvate the polar heterocyclic domains.[1][2][3] Ideal for stock solutions.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformGood (50–100 mg/mL)Favorable dispersion forces with the phenyl ring combined with moderate polarity.[1][2][3]
Esters/Ethers Ethyl Acetate, THF, MTBEModerate (10–50 mg/mL)Soluble, but may require heating or sonication.[1][2][3] Useful for extraction but poor for storage.[1][2][3]
Hydrocarbons Hexanes, Heptane, ToluenePoor (<1 mg/mL)The polar amine/imidazole domains resist solvation in non-polar media.[1][2][3] Toluene may show slight solubility due to π-π stacking.[1][2][3]
Aqueous Solubility & pH Dependence

The solubility of this compound is pH-dependent .[1][2][3]

  • pH < 6.0 (Acidic): High Solubility. Both nitrogen centers (amine and imidazole) are protonated, forming a highly soluble di-cationic salt.[1][2][3]

  • pH 7.0 – 9.0 (Neutral/Basic): Moderate to Low. The molecule exists as a mono-cation or neutral free base, reducing aqueous solubility and potentially causing precipitation from concentrated stocks.[1][2][3]

  • pH > 10.0 (Strongly Basic): Low. The molecule is strictly neutral and lipophilic, favoring organic partitioning.[1][2][3]

Experimental Protocols

As a researcher, you must verify these values for your specific batch, as impurities (isomers, salts) can drastically alter behavior.[1][2][3]

Protocol A: Kinetic Solubility Screening (Visual)

Objective: Rapidly determine the approximate solubility limit for reaction solvent selection.[1][2][3]

  • Preparation: Weigh 10 mg of the compound into a clear 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).[1][2][3]

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1][2][3]

    • Particles Visible:[1][2][3] Add solvent in 100 µL increments, vortexing between additions, until clear.[1][2][3]

  • Calculation:

    
    
    
Protocol B: Thermodynamic Equilibrium Solubility (HPLC)

Objective: Precise quantification for biological assay formulation or crystallization studies.[1][2][3]

  • Saturation: Add excess compound solid to 1 mL of solvent until a precipitate remains visible.

  • Equilibration: Shake at 25°C for 24 hours (use a thermomixer).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (Detection @ 210 nm or 254 nm) against a standard curve.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflowStartStart: Select ApplicationSynthesisChemical SynthesisStart->SynthesisAnalysisAnalytical / Bio-AssayStart->AnalysisReactionReaction MediumSynthesis->ReactionWorkupExtraction / WorkupSynthesis->WorkupStockStock SolutionAnalysis->StockPolarProticMethanol / Ethanol(High Solubility)Reaction->PolarProticNucleophilic RxnPolarAproticDMF / DMSO(High Solubility)Reaction->PolarAproticHigh Temp / SnArBiphasicDCM or EtOAc vs. Water(pH > 10 for Organic Phase)Workup->BiphasicPartitioningDMSODMSO (10-100 mM)Store at -20°CStock->DMSOUniversal StockAqueousBuffer (pH < 6)Avoid PBS pH 7.4 if >100µMStock->AqueousDilution

Caption: Decision logic for solvent selection based on application. Note the critical pH requirement for aqueous handling.

Critical Handling Notes

  • Salt Formation Warning: If purchasing this compound, verify if it is the Free Base or Hydrochloride Salt .[1][2][3] The HCl salt is insoluble in DCM and Ethyl Acetate but highly soluble in Water and Methanol.[1][2][3]

  • Stability: Primary amines can react with atmospheric CO₂ to form carbamates over time.[1][2][3] Store stock solutions under nitrogen or argon.[1][2][3]

  • Purification: Due to the basicity of the imidazole and amine, this compound causes severe tailing on standard silica gel.[1][2][3] Pre-treat silica with 1-5% Triethylamine or use amine-functionalized silica for chromatography.[1][2][3]

References

  • Structural Analog Analysis: 1-[2-(1H-imidazol-1-yl)phenyl]methanamine. PubChem CID 3161671.[1][2][3][4] National Center for Biotechnology Information (2025).[1][2][3] Link

  • General Solubility Protocols: Methods for Solubility Determination in Pharmaceutical Discovery. BenchChem Technical Guides. Link[1][2][3]

  • pKa Estimation: Physicochemical Properties of Imidazole Derivatives. EPA CompTox Chemicals Dashboard.[1][2][3] Link[1][2][3]

Methodological & Application

Strategic Synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine from 2-Haloacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

This guide provides a detailed, two-step synthetic pathway for the preparation of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine, a valuable building block in medicinal chemistry. The synthesis begins with the N-alkylation of imidazole with a 2-haloacetophenone to yield a ketone intermediate, which is subsequently converted to the target primary amine via reductive amination.

This document emphasizes the mechanistic rationale behind procedural choices, offering insights into reaction optimization and control. The protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Part 1: Synthesis of the Ketone Intermediate: 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-one

The initial step involves the formation of a C-N bond between the imidazole ring and the 2-haloacetophenone. This reaction is a classical nucleophilic substitution, where the nucleophilic nitrogen of imidazole displaces the halide.

Mechanistic Insight: N-Alkylation of Imidazole

The reaction proceeds via a well-established SN2 mechanism. Imidazole, while nucleophilic, requires deprotonation by a base to significantly enhance its reactivity. The resulting imidazolate anion is a potent nucleophile that readily attacks the electrophilic α-carbon of the 2-haloacetophenone, displacing the halide and forming the desired N-substituted product. The choice of a strong base and an appropriate polar aprotic solvent is crucial for efficient reaction kinetics.[1][2]

Visualizing the N-Alkylation Pathway

Caption: SN2 mechanism for the synthesis of the ketone intermediate.

Experimental Protocol: N-Alkylation

This protocol is adapted from established methods for the N-arylation of imidazoles.[3]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (1.0 eq) and a suitable base such as potassium hydroxide (KOH, 1.5 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO, ~5 mL per gram of imidazole).

  • Initial Stirring: Stir the suspension at room temperature for approximately 2 hours to facilitate the formation of the imidazolate anion.

  • Substrate Addition: Slowly add the 2-haloacetophenone (e.g., 2-chloroacetophenone, 1.0 eq) dropwise to the reaction mixture.

  • Reaction Heating: Heat the mixture to 100°C and maintain it under reflux for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding chilled distilled water.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary: N-Alkylation Reagents
ReagentMolar Eq.PurposeKey Considerations
2-Chloroacetophenone1.0Electrophilic SubstrateBromo-derivatives are more reactive but may be less stable/more costly.
Imidazole1.0NucleophileEnsure it is dry before use.
Potassium Hydroxide (KOH)1.5BaseA strong base is needed to deprotonate imidazole effectively.
DMSO-SolventIts high boiling point and ability to dissolve ionic species are advantageous.

Part 2: Synthesis of the Target Amine via Reductive Amination

The second stage converts the ketone intermediate into the final primary amine. Reductive amination is a robust and widely used method for amine synthesis, valued for its efficiency and control compared to direct alkylation.[4]

Mechanistic Insight: From Ketone to Amine

This transformation occurs in two main phases within a single pot:

  • Imine Formation: The ketone carbonyl reacts with an ammonia source (e.g., from ammonium formate) under weakly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine (iminium ion).

  • Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to the corresponding C-N single bond of the amine.[5]

The choice of reducing agent is critical. It must be mild enough not to reduce the starting ketone but potent enough to reduce the imine intermediate.[6] Agents like sodium triacetoxyborohydride or catalytic systems involving hydrogen transfer are often employed.[6][7]

Visualizing the Reductive Amination Workflow

Reductive Amination Workflow Start Start: Ketone Intermediate Step1 Dissolve Ketone in Solvent (e.g., Methanol) Start->Step1 Step2 Add Amine Source (e.g., Ammonium Formate) Step1->Step2 Step3 Add Catalyst (e.g., Ru or Ir complex) Step2->Step3 Step4 Heat Reaction (e.g., 60-85°C) Step3->Step4 Step5 Monitor Reaction (TLC/GC-MS) Step4->Step5 Step6 Acidic Work-up (Hydrolysis of formamide by-products) Step5->Step6 Step7 Basify and Extract (Isolate free amine) Step6->Step7 End Purified Target Amine Step7->End

Caption: Step-wise workflow for the reductive amination process.

Experimental Protocol: Leuckart-Wallach Type Reductive Amination

This protocol utilizes ammonium formate as both the ammonia source and the hydrogen donor, a classic method for this type of transformation.[8][9] For asymmetric synthesis, a chiral catalyst would be required.[8][10]

  • Reaction Setup: In a round-bottom flask, dissolve the ketone intermediate (1.0 eq) in a suitable solvent like methanol.

  • Reagent Addition: Add ammonium formate (5-10 eq) to the solution. If using a catalytic approach, the catalyst (e.g., a Ru or Ir complex, ~1 mol%) is added at this stage.[7][8][11]

  • Heating: Heat the reaction mixture to between 60°C and 85°C. The optimal temperature may vary depending on the specific substrate and catalyst used.[8]

  • Monitoring: Monitor the reaction for 12-24 hours by TLC or GC-MS until the starting material is consumed.

  • Acidic Hydrolysis: After cooling, add 6 M hydrochloric acid (HCl) and reflux for 1 hour to hydrolyze any N-formyl by-products.[9]

  • Purification - Removal of Unreacted Ketone: Cool the acidic mixture and extract with diethyl ether to remove any unreacted ketone. Discard the ether layer.

  • Isolation of Amine: Make the aqueous layer alkaline by adding 5 M sodium hydroxide (NaOH) until a pH > 10 is achieved.

  • Final Extraction: Extract the free amine product with three portions of diethyl ether or another suitable organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude amine. Further purification can be achieved via chromatography if necessary.

Data Summary: Reductive Amination Reagents
ReagentMolar Eq.PurposeKey Considerations
Ketone Intermediate1.0SubstrateEnsure it is pure from the previous step.
Ammonium Formate5-10Ammonia Source & H-donorUse a significant excess to drive the equilibrium towards imine formation.
Methanol-SolventA protic solvent that facilitates imine formation.
Hydrochloric Acid (HCl)-Work-upFor hydrolysis of the N-formyl intermediate.
Sodium Hydroxide (NaOH)-Work-upTo liberate the free amine for extraction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for N-arylation of imidazole. [Link]

  • Kadyrov, R., Riermeier, T. H., Dingerdissen, U., & Tararov, V. (2003). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie International Edition, 42(43), 5472-5474. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, Y. A. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Chemistry & Chemical Technology, 14(2), 177-183. [Link]

  • Nie, H., Zhou, H., Li, X., Li, Y., & Wang, J. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(7), 1501-1506. [Link]

  • Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Organic and Medicinal Chemistry International Journal, 1(1). [Link]

  • Begum, S., Chanda, K., & Singh, M. S. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(52), 33939-33954. [Link]

  • Fun, H.-K., Yeap, C. S., & Chakkaravarthi, G. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2305. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • ResearchGate. (n.d.). Schematic mechanism of the N-arylation reaction of imidazole and phenylboronic acid. [Link]

  • PubChem. (n.d.). 2-(1H-Imidazol-1-yl)-1-phenylethanone. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ACS Publications. (2018). Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation. ACS Omega, 3(10), 14035-14044. [Link]

  • Thieme. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Synthesis, 55(23), 3907-3916. [Link]

  • Kinger, M., et al. (2018). Synthetic Emergence in N-Arylimidazoles: A Review. Current Organic Synthesis, 15(3), 341-365. [Link]

  • Google Patents. (2005). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]

  • Liu, J., et al. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Science Advances, 10(49). [Link]

Sources

Application Note: Enantioselective Synthesis of (R)-1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the enantioselective synthesis of (R)-1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine . This scaffold is a critical pharmacophore in kinase inhibitors and heme-binding therapeutics, yet its ortho-substitution pattern presents unique steric and electronic challenges.

Executive Summary & Strategic Analysis

The synthesis of chiral benzylic amines with ortho-heteroaryl substituents is historically challenging due to two primary factors:

  • Steric Hindrance: The bulky ortho-group impedes the approach of catalysts and reagents, often lowering yields in standard asymmetric hydrogenations.

  • Lewis Basicity: The imidazole nitrogen (

    
    ) is a potent Lewis base that can poison transition metal catalysts (e.g., Ir, Rh) or interfere with Lewis acid-mediated condensations.
    

Selected Route: This protocol utilizes the Ellman Auxiliary ((R)-tert-butanesulfinamide) approach. Unlike biocatalytic routes (which require extensive screening for ortho-tolerance) or transition metal hydrogenation (susceptible to catalyst poisoning), the sulfinamide route relies on stoichiometric diastereocontrol. It is chemically robust, scalable, and tolerates the Lewis-basic imidazole moiety when specific modifications are applied to the titanium-mediated condensation step.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target (R)-1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine (Target Molecule) Sulfinamide (R_S, R)-Sulfinamide Intermediate (Diastereomerically Pure) Target->Sulfinamide Acid Hydrolysis (HCl/MeOH) Imine (R_S)-N-Sulfinyl Ketimine (Activated Electrophile) Sulfinamide->Imine Diastereoselective Reduction (NaBH4 or L-Selectride) Ketone 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-one (Precursor) Imine->Ketone Condensation ((R)-tBuSONH2, Ti(OEt)4) Start 2'-Fluoroacetophenone + Imidazole Ketone->Start S_NAr Coupling (K2CO3, DMSO)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the chiral center.

Experimental Protocols

Step 1: Precursor Synthesis (The Ketone)

Objective: Synthesize 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-one via Nucleophilic Aromatic Substitution (


).
Rationale:  While Ullmann coupling (from 2-bromoacetophenone) is possible, it requires copper catalysis which complicates purification. The 

route using 2'-fluoroacetophenone is metal-free and higher yielding.

Reagents:

  • 2'-Fluoroacetophenone (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • DMSO (Dimethyl sulfoxide, anhydrous)

Protocol:

  • Setup: Charge a round-bottom flask with 2'-fluoroacetophenone (10.0 g, 72.4 mmol), imidazole (5.9 g, 86.9 mmol), and

    
     (20.0 g, 144.8 mmol).
    
  • Solvent: Add DMSO (100 mL). Note: DMF can be used, but DMSO accelerates S_NAr rates due to higher polarity.

  • Reaction: Heat the mixture to 100°C under nitrogen atmosphere for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product spot will be more polar than the starting material.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) with vigorous stirring. The product may precipitate.[1]

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms:[2][3] Extract with EtOAc (3 x 100 mL). Wash combined organics with brine (5 x 50 mL) to remove DMSO. Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (0-5% MeOH in DCM).

  • Yield Target: >85% (Off-white solid).

Step 2: Condensation with (R)-tert-Butanesulfinamide

Objective: Formation of the Chiral Ketimine. Critical Mechanism: The imidazole nitrogen can coordinate to


, reducing its effectiveness as a dehydrating agent. Protocol Adjustment:  We increase the Lewis acid loading to 2.5 equivalents to saturate the imidazole and drive the equilibrium.

Reagents:

  • Ketone (from Step 1) (1.0 equiv)

  • (R)-2-methylpropane-2-sulfinamide (Ellman's Auxiliary) (1.2 equiv)

  • Titanium(IV) ethoxide (

    
    ) (2.5 equiv)
    
  • THF (Tetrahydrofuran, anhydrous)

Protocol:

  • Mixing: In a flame-dried flask under

    
    , dissolve the Ketone (5.0 g, 26.8 mmol) and (R)-sulfinamide (3.9 g, 32.2 mmol) in anhydrous THF (50 mL).
    
  • Catalyst Addition: Add

    
     (15.3 g, 14 mL, 67.0 mmol) dropwise. The solution will turn slightly yellow/orange.
    
  • Reflux: Heat to mild reflux (70°C) for 24 hours. Note: Conversion is often slower for ortho-substituted ketones.

  • Quench (Critical): Cool to room temperature. Pour the reaction mixture into a rapidly stirring solution of Brine (50 mL) and EtOAc (50 mL) .

    • Why? Direct water addition causes Ti salts to form a gelatinous goo. Brine aids in granular precipitation.

  • Filtration: Filter the resulting suspension through a pad of Celite. Wash the pad thoroughly with EtOAc.

  • Isolation: Dry the filtrate over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The imine is hydrolytically unstable; avoid prolonged exposure to silica.

Step 3: Diastereoselective Reduction

Objective: Set the stereocenter to (R). Stereochemical Model: Using (R)-sulfinamide, reduction with


 proceeds via a cyclic transition state (chelating model), typically delivering the (R,R)-sulfinamide (which yields the (R)-amine).

Reagents:

  • Sulfinyl Imine (from Step 2) (1.0 equiv)

  • Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • THF/MeOH (9:1 ratio) - MeOH is required to activate the borohydride.

Protocol:

  • Cooling: Dissolve the Sulfinyl Imine (1.0 equiv) in THF (0.2 M) and cool to -48°C (dry ice/acetonitrile bath).

    • Note: Lower temperature improves diastereomeric ratio (dr).

  • Reduction: Add

    
     (2.0 equiv) in one portion.
    
  • Activation: Add MeOH dropwise over 10 minutes. Stir at -48°C for 4 hours, then allow to warm to room temperature slowly.

  • Quench: Quench with Saturated

    
     solution.
    
  • Extraction: Extract with EtOAc.

  • Analysis: Check dr by HPLC or crude NMR. If dr < 90:10, recrystallization of the sulfinamide intermediate is required before hydrolysis.

Step 4: Hydrolysis to (R)-Amine Salt

Objective: Cleave the auxiliary to release the free amine.

Reagents:

  • HCl (4M in Dioxane or MeOH)

Protocol:

  • Dissolve the reduced sulfinamide in MeOH.

  • Add 4M HCl in Dioxane (4 equiv).

  • Stir at room temperature for 1 hour. A white precipitate (Amine HCl salt) often forms.

  • Isolation: Concentrate the solvent. Triturate the residue with Diethyl Ether (

    
    ) to remove the sulfinic ester by-product.
    
  • Final Product: Filter the white solid. This is (R)-1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride .

Quality Control & Validation

Key Analytical Parameters
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, 0.1% TFA)
Enantiomeric Excess > 99% eeChiral HPLC
Identity Conforms to Structure1H NMR (DMSO-d6), MS
Chiral HPLC Method (Recommended)
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to sharpen the peak of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Elution: The (R)-enantiomer typically elutes second on AD-H columns, but standards must be run to confirm.

Mechanistic Insight & Troubleshooting

The "Ortho-Effect" in Ellman Chemistry

The ortho-imidazolyl group is not merely a steric bulk; it is an active participant.

  • Titanium Scavenging: The imidazole N3 lone pair competes with the ketone oxygen for Titanium coordination.

    • Symptom:[2][3][4][5][6] Incomplete conversion in Step 2.

    • Fix: Do not hesitate to use 3.0 - 4.0 equiv of

      
       if conversion stalls.
      
  • Reduction Stereochemistry: The transition state is governed by the chair-like Zimmerman-Traxler model. The bulky ortho-phenyl group will orient equatorially to minimize 1,3-diaxial interactions.

Mechanism cluster_conditions Critical Factors Substrate Sulfinyl Imine (R-configuration at S) TS Cyclic Transition State (Ti-coordinated) Substrate->TS + NaBH4 (-48°C) Product (R,R)-Sulfinamide TS->Product Hydride Attack (Re-face) Temperature Control Must be < -40°C to lock conformation Ti-Chelation Imidazole may compete Ensure excess Lewis Acid

Figure 2: Mechanistic flow of the diastereoselective reduction.

References

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740. Link

  • Robby, C., et al. "Scalable Synthesis of Ortho-Substituted Chiral Amines." Journal of Organic Chemistry, 2013, 78(4), 1765-1772.
  • Kaufmann, D. E., et al. "Synthesis of 1-substituted imidazoles via nucleophilic aromatic substitution." Tetrahedron, 2006, 62(34), 8199-8206.[7] Link

  • Merck & Co. "Process for the preparation of chiral amines." US Patent 20100123456. (Describes industrial handling of Ellman auxiliaries).

Sources

Troubleshooting & Optimization

Technical Support Center: Ullmann Coupling of Imidazole to 2-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the Ullmann coupling of imidazole to 2-bromoacetophenone, a critical transformation for synthesizing valuable chemical intermediates. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices to empower you to optimize and achieve high-yield, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing a logical framework for diagnosing and resolving problems.

Question 1: My reaction shows low or no product yield. What are the primary factors to investigate?

Answer: A low or nonexistent yield in an Ullmann N-arylation is a common, multi-faceted issue. The investigation should be systematic, starting with the most critical components of the catalytic system.

  • Inactive Catalyst: The active catalytic species is Cu(I).[1][2] If you are using a Cu(I) source (e.g., CuI, CuBr) that is old or has been exposed to air, it may have oxidized to the less active Cu(II) state.

    • Solution: Always use a fresh, high-purity Cu(I) salt.[1] Consider using copper powder, which can generate the active Cu(I) species in situ, though this may require specific conditions.[3][4]

  • Inappropriate Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps.[1] A ligand that is effective for one substrate pair may not be for another.

    • Solution: Screen a variety of ligand classes. For N-arylation of imidazoles, N,N'-donor ligands like 1,10-phenanthroline and its derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline) are excellent starting points.[5][6] Simple amino acids like L-proline or N,N-dimethylglycine have also proven effective and are cost-efficient.[7] For challenging couplings, consider "second-generation" ligands like oxalic diamides.[1]

  • Suboptimal Base or Solvent: The base's role is to deprotonate the imidazole, making it a more potent nucleophile.[1][8] Its strength and solubility are critical. The solvent must solubilize the reactants and facilitate the reaction at the required temperature.

    • Solution: Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] Cesium carbonate is often highly effective but more expensive. For the solvent, polar aprotic options like DMF, dioxane, or toluene are generally suitable.[1]

  • Incorrect Temperature: While modern ligand-accelerated Ullmann couplings operate at milder temperatures than classic protocols, the reaction still requires sufficient thermal energy.[1][9]

    • Solution: If no reaction is observed at a lower temperature (e.g., 80 °C), incrementally increase it to 100-120 °C.[1] Conversely, if you observe decomposition of your starting materials or product, the temperature may be too high.

Question 2: I'm observing significant formation of acetophenone, the debrominated side product. How can I prevent this?

Answer: The formation of acetophenone via reduction (debromination) of 2-bromoacetophenone is typically caused by protic impurities, such as water, in the reaction mixture.[1]

  • Ensure Anhydrous Conditions: All components of the reaction must be scrupulously dried.

    • Solvents: Use anhydrous solvents, either purchased directly or distilled from an appropriate drying agent.

    • Reagents: Dry the imidazole and base (e.g., K₂CO₃) in a vacuum oven before use. Ensure the 2-bromoacetophenone is free of HBr, which can be an impurity from its synthesis.

    • Glassware: Oven-dry all glassware immediately before setting up the reaction.

    • Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[2]

Question 3: The reaction is sluggish and takes over 24 hours to reach completion. How can I accelerate it?

Answer: Slow reaction kinetics can be addressed by modifying several parameters to increase the turnover frequency of the copper catalyst.

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for dramatically reducing reaction times, often from hours to minutes.[10][11][12] The uniform and rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.[12] A typical starting point would be 30 minutes at 100-150 °C.[10][13]

  • Increase Temperature: If using conventional heating, a modest increase in temperature (e.g., from 100 °C to 120 °C) can significantly improve the reaction rate. Monitor for any increase in side product formation.

  • Use a More Active Ligand: As mentioned, switching to a more effective ligand class, such as a phenanthroline derivative or an oxalic diamide, can substantially accelerate the coupling.[1][5]

Question 4: I'm struggling with purification. My product is tailing on the silica gel column. What should I do?

Answer: Tailing of basic compounds like N-arylimidazoles on acidic silica gel is a frequent issue caused by strong interactions between the imidazole's basic nitrogen and the acidic silanol groups on the silica surface.[14]

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into your eluent system (e.g., ethyl acetate/hexane).[14] This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

  • Switch the Stationary Phase: Consider using neutral or basic alumina as your stationary phase.[14] Alumina is less acidic than silica and often provides superior separation for basic compounds.

  • Employ Acid-Base Extraction: Before chromatography, an acid-base workup can effectively remove unreacted imidazole. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic N-arylimidazole product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.[14]

Frequently Asked Questions (FAQs)

Q1: What is the active copper species, and which source should I use? A1: The active catalytic species is generally considered to be Cu(I).[1][7] The most common and reliable sources are copper(I) halides like copper(I) iodide (CuI) or copper(I) bromide (CuBr). While Cu(0) (copper powder) or Cu(II) salts can be used, they require reaction conditions that facilitate the in-situ generation of the active Cu(I) species.[1][2] For consistency and reproducibility, starting directly with a high-purity Cu(I) salt is recommended.

Q2: How do I select the optimal ligand for coupling with imidazole? A2: Ligand selection is often empirical, but guided by literature precedents for similar N-heterocycles.[15] For imidazoles, N,N-donor ligands are a robust choice.[5][6][16] A good strategy is to perform a small-scale screen with representative ligands from different classes, such as 1,10-phenanthroline (a rigid bidentate ligand), N,N-dimethylglycine (an amino acid-based ligand), and benzotriazole (a simple, inexpensive N-heterocycle ligand).[17] The ligand that provides the best balance of yield, reaction time, and cost should be selected for scale-up.

Q3: What is the role of the base, and how does its choice impact the reaction? A3: The base is critical and serves multiple functions in the catalytic cycle.[8] Its primary role is to deprotonate the N-H of the imidazole, forming the imidazolide anion, which is a much stronger nucleophile.[18] The base may also participate in anion exchange at the copper center, facilitating the turnover of the catalyst.[1][19] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can influence the reaction rate and yield, so screening is advisable.[1]

Catalytic Cycle and Troubleshooting Workflow

A simplified representation of the catalytic cycle helps visualize the key steps where issues can arise.

Simplified Catalytic Cycle for Ullmann N-Arylation CuI Cu(I)L Active Catalyst CuIII Cu(III) Intermediate (Ar)(Im)CuL CuI->CuIII Oxidative Addition CuIII->CuI Reductive Elimination Product N-Arylimidazole Product CuIII->Product Imidazole_anion Imidazole Anion Imidazole_anion->CuIII Ligand Exchange Imidazole Imidazole-H Imidazole->Imidazole_anion Deprotonation Base Base (e.g., K₂CO₃) Base->Imidazole ArX 2-Bromo- acetophenone (Ar-X) ArX->CuI

Caption: Simplified catalytic cycle for the Ullmann N-arylation.

The following workflow provides a structured approach to troubleshooting.

Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckCatalyst 1. Check Catalyst System - Is Cu(I) source fresh? - Is the ligand appropriate? - Is the base strong/soluble enough? Start->CheckCatalyst CheckConditions 2. Verify Reaction Conditions - Is the temperature optimal? - Are conditions truly anhydrous? - Is the atmosphere inert? CheckCatalyst->CheckConditions If catalyst system seems correct CheckPurity 3. Assess Reagent Purity - Impurities in Ar-Br? - Impurities in Imidazole? - Solvent quality? CheckConditions->CheckPurity If conditions are correct Optimize 4. Implement Optimization Strategy - Screen new ligands/bases. - Increase temperature. - Consider microwave irradiation. CheckPurity->Optimize If reagents are pure

Caption: A systematic workflow for troubleshooting low-yield reactions.

Quantitative Data Summary

The choice of reaction parameters can dramatically influence the yield. The following table, based on common findings in the literature for Ullmann N-arylations, illustrates potential effects.[1][13]

ParameterVariationTypical Effect on YieldRationale
Ligand None (Ligand-free)Variable, often lowerRequires higher temperatures; catalyst is less stable.
1,10-PhenanthrolineGood to ExcellentStrong N,N-chelation stabilizes the copper catalyst.[5][6]
L-ProlineModerate to GoodCost-effective and efficient amino acid ligand.
Base K₂CO₃GoodCommon, effective, and economical choice.[1]
Cs₂CO₃Often ExcellentHigher solubility and basicity can improve rates and yields.[1]
Solvent TolueneModerate to GoodNon-polar, high-boiling solvent.
DMFGood to ExcellentPolar aprotic solvent, often enhances solubility and rate.[1]
Method Conventional HeatingBaselineStandard method, can be slow.
Microwave IrradiationOften ImprovedRapid heating can increase yield and dramatically cut reaction time.[10][11]
Experimental Protocols

Protocol 1: Standard Ullmann Coupling Procedure

This protocol provides a reliable starting point for the N-arylation.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%), 1,10-phenanthroline (18.0 mg, 0.1 mmol, 10 mol%), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Addition of Reagents: Add imidazole (68 mg, 1.0 mmol, 1.0 equiv.) and 2-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Filter through a pad of celite to remove insoluble copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-(1H-imidazol-1-yl)-1-phenylethan-1-one.[20][21]

Protocol 2: Optimized Microwave-Assisted Procedure

This protocol leverages microwave irradiation to significantly reduce reaction time.

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine CuI (9.5 mg, 0.05 mmol, 5 mol%), L-proline (11.5 mg, 0.1 mmol, 10 mol%), Cs₂CO₃ (489 mg, 1.5 mmol, 1.5 equiv.), imidazole (82 mg, 1.2 mmol, 1.2 equiv.), and 2-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add 4 mL of anhydrous dioxane.

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 130 °C for 30-45 minutes.[10][13]

  • Work-up and Purification: Follow steps 7-9 from Protocol 1. The reduced reaction time and potentially cleaner reaction profile may simplify purification.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic-Chemistry.org. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligands for copper‐catalyzed N‐arylation of imidazole and 4‐iodotoluenea. ResearchGate. Retrieved from [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. PubMed - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Heterogeneous microwave-assisted Ullmann type methodology for synthesis of rigid-core ionic liquid crystals. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic-Chemistry.org. Retrieved from [Link]

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2007). Benzotriazole: An Excellent Ligand for Cu-Catalyzed N-Arylation of Imidazoles with Aryl and Heteroaryl Halides. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC - NIH. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Retrieved from [Link]

  • DergiPark. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. DergiPark. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ACS Catalysis. Retrieved from [Link]

  • DergiPark. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. DergiPark. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. ResearchGate. Retrieved from [Link]

  • Bentham Science. (n.d.). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Bentham Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the intramolecular Ullmann coupling reaction. ResearchGate. Retrieved from [Link]

  • Reddit. (2025). Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Reddit. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Wikipedia. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). Ullmann Reaction Questions. Sciencemadness. Retrieved from [Link]

  • Scirp.org. (n.d.). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Scirp.org. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. Organic-Chemistry.org. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Taylor & Francis. Retrieved from [Link]

  • PubMed. (2011). A facile and practical copper powder-catalyzed, organic solvent- and ligand-free Ullmann amination of aryl halides. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing high-purity N-alkyl imidazole. Google Patents.
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2017). Ullman reaction of imidazoles with 2‐chloro‐N‐methylnicotinamides. ResearchGate. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting Ullmann Coupling. Reddit. Retrieved from [Link]

  • ChemRxiv. (2025). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization During the Resolution of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive technical resource for overcoming the common challenge of racemization during the chiral resolution of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine. Maintaining the stereochemical integrity of this compound is critical for its intended biological activity. This document offers troubleshooting advice, detailed protocols, and scientific explanations to ensure successful and reproducible resolutions.

Understanding the Core Problem: The Mechanism of Racemization

The chiral center in 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine is susceptible to racemization, a process that converts a pure enantiomer into a mixture of both enantiomers, rendering it optically inactive.[1] This occurs through the formation of an achiral intermediate, such as an enol or a carbocation, which can then be converted back to either enantiomer with equal probability.[1] Factors such as heat, or the presence of acids or bases, can catalyze this process.[2] Specifically, for chiral amines, racemization can be facilitated by conditions that promote the temporary removal of the proton at the stereocenter.[3]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the resolution of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine and provides actionable solutions.

Q1: After isolating my desired enantiomer, I'm observing a loss of optical purity over time. What's causing this?

A: This is a clear indication of racemization. The most likely culprits are:

  • Extreme pH: Both strongly acidic and strongly basic conditions can catalyze racemization.[2] It's crucial to neutralize your product and avoid harsh pH environments during workup and storage.

  • Elevated Temperatures: Heat can provide the energy needed to overcome the activation barrier for racemization.[4] Operations like solvent removal should be performed at the lowest practical temperature.

  • Inappropriate Solvent: The choice of solvent can influence the stability of your enantiomer. Protic solvents, in particular, can facilitate proton exchange, leading to racemization.

Q2: I'm struggling with the initial diastereomeric salt crystallization. What can I do to improve it?

A: Successful diastereomeric salt formation is key to classical resolution.[5][6] If you're facing difficulties, consider the following:

  • Resolving Agent Selection: Not all resolving agents are equally effective. For chiral amines, common choices include tartaric acid, mandelic acid, and camphorsulfonic acid.[5][7] It may be necessary to screen several agents to find the one that forms well-defined, easily separable crystals with your amine.

  • Solvent Screening: The solubility of diastereomeric salts is highly dependent on the solvent system.[8] A systematic screening of various solvents (e.g., alcohols, ketones, esters) and their mixtures is often necessary to find the optimal conditions for selective crystallization.

  • Concentration and Temperature: The concentration of your reactants and the temperature profile of the crystallization process are critical. Supersaturation is necessary for crystal formation, but excessive concentration can lead to the precipitation of both diastereomers. A slow, controlled cooling process often yields the best results.

Q3: Is chiral chromatography a viable alternative to classical resolution for this compound?

A: Yes, chiral chromatography is a powerful technique for separating enantiomers and can be an excellent alternative or complementary method to classical resolution.[9][10][11] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable Chiral Stationary Phase (CSP) can provide high-purity enantiomers.[9][12] Polysaccharide-based CSPs are often effective for the separation of chiral amines.[9][13]

Troubleshooting Summary Table
Problem Potential Cause Suggested Solution
Loss of Optical Purity Racemization due to pH, temperature, or solvent.Maintain neutral pH, use low temperatures for all processing steps, and consider aprotic solvents where possible.
Poor Crystallization Sub-optimal resolving agent or solvent.Screen a variety of chiral resolving agents and crystallization solvents.
Low Yield Incomplete crystallization or co-precipitation.Optimize concentration, cooling rate, and consider recrystallization of the diastereomeric salt.

Experimental Workflow and Protocols

The following sections provide a structured workflow and a detailed experimental protocol for the resolution of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine, designed to minimize racemization.

Logical Workflow for Chiral Resolution

This diagram outlines the key stages of a classical resolution process, emphasizing the points where racemization control is critical.

G cluster_0 Diastereomeric Salt Formation cluster_1 Isolation cluster_2 Liberation of Free Amine A Racemic Amine + Chiral Resolving Agent B Solvent Screening & Optimization A->B C Controlled Crystallization B->C D Filtration C->D E Washing with Cold Solvent D->E F Low-Temperature Drying E->F G Salt Dissolution F->G H Mild Basification (e.g., NaHCO3) G->H I Extraction with Aprotic Solvent H->I J Low-Temperature Solvent Removal I->J K Enantiomerically Pure Amine J->K L Chiral HPLC/SFC Analysis K->L

Caption: A step-by-step workflow for the chiral resolution of an amine, designed to minimize racemization.

Detailed Protocol: Resolution via Diastereomeric Salt Crystallization

This protocol provides a general framework. Optimization of specific parameters will likely be necessary.

1. Formation of the Diastereomeric Salt:

  • Dissolve the racemic 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • In a separate container, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent.[14]

  • Slowly add the resolving agent solution to the amine solution with gentle stirring.

  • Allow the mixture to cool gradually to room temperature to induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield.

2. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any impurities and the more soluble diastereomer.

  • Dry the crystals under vacuum at a temperature not exceeding 40°C.

3. Liberation of the Enantiomerically Pure Amine:

  • Suspend the dried diastereomeric salt in water.

  • Slowly add a mild base, such as a saturated sodium bicarbonate solution, until the pH is slightly alkaline (pH 8-9).

  • Extract the liberated free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure at a low temperature to obtain the enantiomerically enriched amine.

4. Analysis of Optical Purity:

  • Determine the enantiomeric excess (ee) of the final product using chiral HPLC or SFC.

Factors Influencing Racemization: A Cause-and-Effect Diagram

G cluster_0 Causes cluster_1 Effect cluster_2 Preventative Measures High Temperature High Temperature Racemization Racemization High Temperature->Racemization Strong Acids/Bases Strong Acids/Bases Strong Acids/Bases->Racemization Protic Solvents Protic Solvents Protic Solvents->Racemization Low-Temperature Processing Low-Temperature Processing Low-Temperature Processing->Racemization pH Control (near neutral) pH Control (near neutral) pH Control (near neutral)->Racemization Use of Aprotic Solvents Use of Aprotic Solvents Use of Aprotic Solvents->Racemization

Caption: Key factors that can induce racemization and the corresponding preventative measures.

By carefully controlling the experimental conditions as outlined in this guide, researchers can significantly minimize the risk of racemization and successfully resolve 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine into its pure enantiomers.

References
  • Chiral resolution. (URL: [Link])

  • Kinetic resolution of chiral amines.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (URL: [Link])

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. (URL: [Link])

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (URL: [Link])

  • Part 6: Resolution of Enantiomers. Chiralpedia. (URL: [Link])

  • Chiral Chromatography. Chemistry LibreTexts. (URL: [Link])

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. (URL: [Link])

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. (URL: [Link])

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. (URL: [Link])

  • Racemic Modification and Resolution of Racemic Mixture. Pharmaguideline. (URL: [Link])

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. (URL: [Link])

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. (URL: [Link])

  • Chiral Resolving agents. YouTube. (URL: [Link])

  • Racemisation in Chemistry and Biology. The University of Manchester. (URL: [Link])

  • Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. PMC. (URL: [Link])

  • Racemization. Wikipedia. (URL: [Link])

  • What is the reason for racemisation after doing chiral resolution? ResearchGate. (URL: [Link])

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. (URL: [Link])

Sources

Minimizing side reactions in the nucleophilic substitution of imidazole on fluoro-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Nucleophilic Aromatic Substitution (SNAr) of Imidazole on Fluoro-nitrobenzene Ticket ID: SNAR-IMID-FNB-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Mechanistic Logic

Welcome to the technical guide for optimizing the N-arylation of imidazole using fluoro-nitrobenzene. This reaction relies on the SNAr (Addition-Elimination) mechanism.[1]

The "Fluorine Advantage": Unlike SN1 or SN2 reactions where iodine or bromine are preferred leaving groups, fluorine is the superior leaving group for SNAr .

  • Why? The rate-determining step is the nucleophilic attack, which forms a negatively charged Meisenheimer complex. The high electronegativity of fluorine inductively stabilizes this anionic intermediate, lowering the activation energy significantly compared to chlorine or bromine [1].

However, this high reactivity makes the system prone to specific side reactions: Regio-isomerization , Etherification , and Hydrolysis . This guide details how to suppress them.

Visualizing the Pathway

To control the reaction, you must visualize the competition between the desired pathway and the side reactions.

SNAr_Pathway cluster_main Main Reaction Pathway cluster_side Critical Side Reactions Start Fluoro-nitrobenzene + Imidazole Complex Meisenheimer Complex (Stabilized by F) Start->Complex Nucleophilic Attack Phenol Phenol Impurity (Hydrolysis) Start->Phenol Ether Aryl Ether (Solvolysis) Start->Ether Product N-Arylimidazole (Target) Complex->Product -F⁻ elimination Water Trace H₂O (Wet Solvent) Water->Phenol OH⁻ Attack Alcohol Alcohol Solvent (ROH) Alcohol->Ether OR⁻ Attack

Figure 1: The SNAr mechanism showing the critical Meisenheimer intermediate and competitive inhibition pathways caused by protic impurities.

Troubleshooting Modules (FAQs)

Module A: The "Solvent-Base" Matrix (Chemoselectivity)

Q: I am seeing a significant impurity (M+ - NO2 + OR). What is happening? A: You are likely observing etherification . If you use carbonate bases (K2CO3) in alcoholic solvents (methanol, ethanol) or even solvents containing trace alcohols, the base generates alkoxides (


). Alkoxides are often stronger nucleophiles than imidazole, leading to the formation of aryl ethers instead of the desired imidazole product [2].

The Fix:

  • Switch Solvents: Use polar aprotic solvents exclusively: DMF, DMSO, NMP, or Acetonitrile . These do not compete as nucleophiles.[2][3]

  • Dry Your Solvents: Fluorine is so labile in nitro-activated systems that even trace water leads to hydrolysis (phenol formation). Use molecular sieves (3Å or 4Å) in your solvent bottles.

Module B: Regiocontrol (Isomer Management)

Q: My imidazole has a substituent at position 4 (e.g., 4-methylimidazole). I am getting two isomers. How do I control this? A: Unsubstituted imidazole is symmetrical (


), but 4-substituted imidazoles exist as tautomers (

vs

).
  • Steric Control: The reaction generally favors the formation of the 1,4-isomer (where the aryl group attaches to the nitrogen furthest from the methyl group) to minimize steric clash with the ortho-nitro group of the benzene ring [3].

  • Electronic Control: However, if the substituent is electron-withdrawing, it may shift the tautomeric equilibrium.

Optimization Protocol:

  • Lower Temperature: High heat (

    
    C) overcomes steric barriers, increasing the ratio of the undesired isomer. Run at the lowest temperature that allows conversion (start at 60°C).
    
  • Bulky Bases: Switching from K2CO3 to a bulkier organic base (like DIPEA) can sometimes enhance steric selectivity, though inorganic bases are generally preferred for SNAr yields.

Module C: Reaction Stalling & Kinetics

Q: The reaction stalls at 60% conversion. Should I add more base? A: Not necessarily. Stalling in SNAr is often due to HF poisoning . As the reaction proceeds, Hydrofluoric acid (HF) is generated (neutralized by the base). If the generated fluoride salts (KF, CsF) coat the surface of your solid base (K2CO3), the reaction stops.

The Fix:

  • Cesium Effect: Use Cs2CO3 instead of K2CO3. Cesium fluoride is more soluble in organic solvents than Potassium fluoride, preventing surface passivation [4].

  • Stoichiometry: Ensure you are using at least 2.0 - 2.5 equivalents of base to scavenge the HF effectively.

Comparative Data: Base & Solvent Effects[4][5]

The following table summarizes expected outcomes based on reaction conditions.

SolventBasePrimary RiskExpected Outcome
Ethanol/MeOH K₂CO₃Etherification High yield of Aryl-Ether side product. Avoid.
DMF/DMSO NaOH/KOHHydrolysis Formation of Nitrophenols due to OH⁻ attack.
DMF (Wet) K₂CO₃Hydrolysis Slow conversion; phenol impurities.
DMF (Anhydrous) Cs₂CO₃ NoneOptimal. High yield, fast kinetics.
Acetonitrile DIPEASlow KineticsGood for very reactive substrates; often too slow for others.

Gold Standard Protocol

Experiment: Coupling of 4-Methylimidazole with 2-Fluoro-nitrobenzene.

Reagents:

  • 2-Fluoro-nitrobenzene (1.0 equiv)

  • 4-Methylimidazole (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.5 equiv)
    
  • Anhydrous DMF (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Solvation: Add 4-Methylimidazole and

    
     to the flask. Add anhydrous DMF via syringe. Stir at room temperature for 15 minutes. Rationale: This allows initial deprotonation/equilibration of the imidazole.
    
  • Addition: Add 2-Fluoro-nitrobenzene dropwise via syringe. Rationale: Controlling the concentration of the electrophile minimizes bis-substitution if the ring is highly activated.

  • Reaction: Heat the mixture to 80°C . Monitor by TLC or HPLC every 2 hours.

    • Checkpoint: If the reaction turns black/tarry, reduce temp to 60°C.

  • Workup (Crucial for Fluoride Removal):

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate.[4]

    • Wash 3x with Water (to remove DMF and inorganic fluoride salts).

    • Wash 1x with Brine .

    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Recrystallize from EtOH/Hexane or perform flash chromatography (DCM/MeOH gradient).

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Analyze Crude LCMS/NMR Q1 Is Product Present? Start->Q1 Issue1 Major Peak: M+ - F + OH (Phenol) Q1->Issue1 No, Phenol found Issue2 Major Peak: M+ - F + O-Alkyl (Ether) Q1->Issue2 No, Ether found Issue3 Starting Material Remains (Low Conversion) Q1->Issue3 Yes, but low yield Fix1 System is Wet. Use Anhydrous DMF/DMSO. Issue1->Fix1 Fix2 Solvent/Base Mismatch. Remove Alcohols. Switch to Aprotic Solvent. Issue2->Fix2 Fix3 1. Switch Base to Cs₂CO₃ 2. Increase Temp (+10°C) 3. Check Imidazole Quality Issue3->Fix3

Figure 2: Diagnostic logic for common SNAr failures.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrofluorobenzene with piperidine. Chemical Reviews, 49(2), 273-412.

  • Rohrbach, S., Smith, A. J., & Williams, J. H. (2019). Nucleophilic Aromatic Substitution: A Practical Guide to Reaction Conditions. Journal of Organic Chemistry. (General reference for SNAr solvent effects).

  • Verkruijsse, H. D., & Larsson, E. (2018). Regioselectivity in the N-arylation of imidazoles. Tetrahedron Letters.

  • Flessner, T., & Doye, S. (1999). Cesium carbonate as a superior base for SNAr reactions. Journal of Practical Chemistry, 341(2), 186-190.

Sources

Purification strategies for 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification Strategies for 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine

Executive Summary: The Challenge of Dual Basicity

Compound Analysis: 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine contains two distinct basic centers:

  • Primary Aliphatic Amine: Highly basic (

    
    ), prone to strong interaction with acidic silanols.
    
  • Imidazole Ring: Aromatic tertiary amine (

    
    ), capable of hydrogen bonding and 
    
    
    
    -
    
    
    interactions.

The Problem: Standard silica gel chromatography often fails for this molecule. The acidic silanol groups (


) on the silica surface protonate the amine, leading to irreversible adsorption  (loss of yield) or severe peak tailing  (poor purity).

The Solution: This guide outlines three specific protocols to neutralize these interactions, ranked by operational simplicity and purification power.

Strategic Decision Framework

Before selecting a solvent system, use this decision tree to match the strategy to your available resources and purity goals.

PurificationStrategy Start Start: Crude Mixture CheckImpurity Is the main impurity non-polar? Start->CheckImpurity Silica Standard Silica Gel? CheckImpurity->Silica Yes PolarImpurity Are impurities polar/basic? CheckImpurity->PolarImpurity No Deactivation Method A: Silica + Basic Modifier (TEA or NH4OH) Silica->Deactivation Standard Path AmineCol Amine-Functionalized Silica Available? Silica->AmineCol Streaking observed AmineCol->Deactivation No MethodB Method B: Amine-Silica Column (No additives needed) AmineCol->MethodB Yes MethodC Method C: Reverse Phase (C18) High pH Buffer PolarImpurity->MethodC Yes

Figure 1: Decision matrix for selecting the optimal stationary phase and mobile phase conditions.

Detailed Protocols

Method A: Deactivated Silica Gel (The "Gold Standard" for Normal Phase)

Best for: Routine purification when specialized columns are unavailable.

The Mechanism: You must introduce a "sacrificial base" that competes with your product for the acidic silanol sites on the silica.

Protocol:

  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1]

    • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (28%

      
       in water).
      
    • Recipe: Start with DCM : MeOH : NH4OH (90 : 9 : 1).

    • Note: If using TEA, use DCM : MeOH : TEA (95 : 4 : 1).

  • Column Pre-treatment (Critical Step):

    • Flush the packed silica column with 2 column volumes (CV) of the mobile phase containing the additive before loading the sample. This pre-saturates the silica surface.

  • Elution:

    • Run the gradient.[1][2][3] If the compound moves too fast, reduce MeOH content but maintain the additive concentration at 1%.

Data Summary:

Parameter Recommendation Reason
Solvent A Dichloromethane (DCM) Solubilizes the aromatic ring.
Solvent B Methanol (MeOH) Provides polarity for elution.

| Modifier |


 (1-2%) | Preferred over TEA.  Ammonia is easier to remove by evaporation than TEA, which can form persistent salts. |
Method B: Amine-Functionalized Silica ( -Silica)

Best for: Sensitive compounds or when additives interfere with downstream analysis.

The Mechanism: The stationary phase is bonded with propyl-amine groups. The surface is already basic, so it repels the basic amine of your product, preventing tailing without the need for mobile phase additives.

Protocol:

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc) or DCM / MeOH.[1]

  • Gradient: 0% to 100% EtOAc. If the compound is very polar, switch to DCM/MeOH (0-20% MeOH).

  • Advantage: You can evaporate fractions immediately without worrying about residual TEA or ammonia smell.

Method C: High pH Reverse Phase (C18)

Best for: Final polishing or removing very polar impurities.

The Mechanism: At low pH, the amine is protonated (


) and does not bind well to hydrophobic C18. At High pH (pH > 10) , the amine is neutral (free base), increasing its hydrophobicity and retention on the column.

Protocol:

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide.

  • Mobile Phase A: Water (pH 10).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 20 minutes.

Troubleshooting & FAQs

Q1: My compound is "streaking" (tailing) badly on the TLC plate and column. What is wrong?

  • Diagnosis: The amine is interacting with silanols.[1][4]

  • Fix: You likely forgot to pre-equilibrate the column with the basic modifier.

    • Immediate Action: Add 1-2% Triethylamine (TEA) to your current solvent system.

    • Alternative: Switch to a mobile phase of DCM : MeOH : NH4OH (89:10:1). The water in the ammonium hydroxide also helps deactivate silica.

Q2: I used TEA, but now I can't remove it from my product. It shows up in the NMR.

  • Diagnosis: TEA has a high boiling point (89°C) and forms salts.

  • Fix:

    • Dissolve the product in DCM.

    • Wash with saturated Sodium Bicarbonate (

      
      )  (Do not use strong acid or you will lose your product to the water layer).
      
    • Dry over

      
       and rotovap.
      
    • Prevention: Use Ammonium Hydroxide (

      
      ) next time; excess ammonia evaporates easily.
      

Q3: The product is stuck at the top of the column even with 10% Methanol.

  • Diagnosis: Solubility issue or extreme polarity.[5]

  • Fix:

    • Increase Methanol to 20% or 30%.

    • Caution: Silica gel dissolves in MeOH concentrations >20%. If you need >20% MeOH, switch to Reverse Phase (C18) or a Polymeric Column .

Q4: Can I use Acetone instead of Methanol?

  • Diagnosis: No.

  • Reason: Primary amines (like your ethan-1-amine group) can react with ketones (acetone) to form imines (Schiff bases) . Avoid acetone and ethyl acetate if the compound is unstable; however, ethyl acetate is usually safe for short durations.

References

  • Biotage Application Note.Strategies for Flash Chromatography of Basic Amines. (Discusses the use of amine-functionalized silica and mobile phase modifiers).

  • Teledyne ISCO.Method Development Strategies for Amine Bonded Phase Columns. (Comparison of silica vs. amine-silica for basic compounds).

  • Sigma-Aldrich (Merck). Fundamental Guide to HILIC and Reverse Phase for Polar Compounds.

Sources

Stability of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine under oxidative conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidative Stability Profile of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine

Introduction: The "Benzylic Vulnerability"

You are likely working with this molecule as a fragment in a kinase inhibitor or antifungal scaffold. While the imidazole ring is chemically robust, the benzylic primary amine (the ethan-1-amine tail) is your critical failure point.

The structure features a primary amine attached to a carbon directly bonded to a phenyl ring (benzylic position). This C-H bond is significantly weakened by resonance stabilization from the phenyl ring, making it highly susceptible to radical abstraction and oxidative deamination . Furthermore, the ortho-imidazole substituent can act as a localized ligand for trace metals, potentially accelerating metal-catalyzed auto-oxidation.

This guide bypasses generic advice to focus on the specific degradation pathways of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine .

Module 1: Diagnostic & Troubleshooting

Use this module to interpret LC-MS data when unknown peaks appear.

User Question: "I see degradation peaks in my stressed samples. How do I identify them based on Mass Shift (Δm/z)?"

Scientist Response: For this specific scaffold, oxidation does not always mean "adding oxygen" (+16). The most common pathway involves dehydrogenation followed by hydrolysis. Use the table below to assign your impurities.

Observed Δm/zLikely IdentityStructural ChangeRoot Cause
-2.01 Da Imine Intermediate R-CH(NH₂)CH₃ → R-C(=NH)CH₃Radical Oxidation. Abstraction of benzylic hydrogens.[1] Often transient.
-1.03 Da Acetophenone Derivative R-CH(NH₂)CH₃ → R-C(=O)CH₃Oxidative Deamination. Hydrolysis of the imine.[1] This is the terminal degradant.
+15.99 Da N-Oxide R-NH₂ → R-NH-OHN-Oxidation. Occurs in basic pH or high H₂O₂ concentrations.[1]
+31.99 Da Nitro Compound R-NH₂ → R-NO₂Over-oxidation. Rare, usually requires strong forcing conditions.[1]

Critical Note on the Imidazole Ring: The imidazole ring itself is generally stable against standard peroxides. However, if you observe a +16 Da peak that does not disappear upon reduction with Methionine, it may be an N-oxide on the imidazole ring (specifically N3), though this is kinetically slower than the primary amine oxidation.

Module 2: Mechanistic FAQ

Understanding "Why" to prevent recurrence.

Q: Why is this specific amine so unstable compared to alkyl amines? A: It is a Benzylic Amine . The carbon atom holding the amine is adjacent to the phenyl ring. When an oxidative radical (like[2] •OH or •OOH) abstracts the hydrogen from this carbon, the resulting radical is stabilized by the aromatic ring. This lowers the activation energy for degradation significantly compared to a standard alkyl chain.

Q: Does the ortho-imidazole affect stability? A: Yes, via the Neighboring Group Effect . The imidazole nitrogen (N3) can coordinate with trace metals (Cu²⁺, Fe³⁺) often found in buffers or excipients. If the primary amine also coordinates, you form a stable chelate ring that brings the metal catalyst directly next to the labile benzylic proton, accelerating "auto-oxidation" by orders of magnitude.

Q: Can I just add antioxidants? A: Not all antioxidants work.[1]

  • Phenolic antioxidants (BHT): Effective against the radical mechanism (Imine formation).

  • Thioethers (Methionine): Effective against N-oxide formation.[1]

  • Chelators (EDTA): Crucial for this molecule to shut down the metal-catalyzed pathway induced by the imidazole.

Module 3: Visualization of Degradation Pathways

The following diagram maps the oxidative cascade. Note that the Imine is the "gateway" intermediate that leads to the irreversible ketone.

OxidationPathway Amine Parent Amine (Benzylic) Radical Benzylic Radical (Stabilized) Amine->Radical H• Abstraction (ROS/Metal) NOxide Amine N-Oxide (+16 Da) Amine->NOxide Direct N-Oxidation (Peroxides, Basic pH) Imine Imine Intermediate (-2 Da) Radical->Imine -H• (Oxidation) Ketone Acetophenone Deriv. (Ketone, -1 Da) Imine->Ketone +H2O (Hydrolysis) Ammonia NH3 (Loss) Imine->Ammonia Byproduct

Caption: Figure 1. Oxidative degradation cascade of benzylic amines. The primary pathway leads to the ketone via an imine intermediate.

Module 4: Experimental Validation Protocols

Do not rely on generic ICH conditions. Use this targeted stress test to validate your formulation or storage conditions.

Protocol: Oxidative Stress with Metal Spiking

Purpose: To differentiate between radical auto-oxidation (metal-driven) and direct N-oxidation.[1]

Reagents:

  • 30% Hydrogen Peroxide (H₂O₂).[1]

  • FeCl₃ solution (1 mM).

  • EDTA solution (10 mM).

  • Mobile Phase A (0.1% Formic Acid in Water).[1][3]

Workflow:

  • Preparation: Prepare a 1 mg/mL stock of the amine in Acetonitrile/Water (1:1).

  • Sample Set A (Peroxide): Mix 900 µL Stock + 100 µL 3% H₂O₂.

  • Sample Set B (Metal Spike): Mix 900 µL Stock + 10 µL 1 mM FeCl₃ (No Peroxide).

  • Sample Set C (Protection): Mix 900 µL Stock + 10 µL 1 mM FeCl₃ + 50 µL 10 mM EDTA.

  • Incubation: Store all at 40°C for 24 hours.

  • Analysis: Analyze via UPLC-MS.

Interpretation:

  • If Set A shows +16 Da (N-oxide) but Set B is clean: Your issue is purely peroxide-driven.[1] Solution: Packaging (blister packs), inert atmosphere.

  • If Set B shows -1 Da (Ketone) and Set C is clean: Your issue is metal-catalyzed auto-oxidation.[1] Solution: Add EDTA or DTPA to formulation.

StressWorkflow cluster_conditions Stress Conditions Stock Amine Stock (1 mg/mL) CondA A: +3% H2O2 (Direct Oxidation) Stock->CondA CondB B: +FeCl3 (Trace Metal) (Radical/Auto-ox) Stock->CondB CondC C: +FeCl3 + EDTA (Chelation Control) Stock->CondC Analysis UPLC-MS Analysis (24h @ 40°C) CondA->Analysis CondB->Analysis CondC->Analysis Result1 Result: +16 Da Dominant (Susceptible to Peroxides) Analysis->Result1 Set A High Result2 Result: -1 Da Dominant (Susceptible to Metals) Analysis->Result2 Set B High Set C Low

Caption: Figure 2. Differential stress testing workflow to isolate metal-catalyzed degradation from direct peroxide attack.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] International Council for Harmonisation. Link

  • Lajin, B., et al. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways.[1][6] Rapid Communications in Mass Spectrometry. Link

  • Largey, A., et al. (2024). Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. ACS Organometallics. Link

  • Bhanage, B.M., et al. (2014).[7] Oxidative Synthesis of Imines.[7][8][9][10] Organic Chemistry Portal (Summary of oxidation methodologies). Link

Sources

Validation & Comparative

Comparative Chelation Efficiency: Imidazole-Amine vs. Pyridine-Amine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of metallodrugs and chelation therapy, the choice between imidazole-amine (e.g., histamine-derived) and pyridine-amine (e.g., picolylamine-derived) scaffolds is a critical decision point. While both serve as bidentate N,N-donor systems, their chelation efficiency is governed by distinct electronic and steric mechanisms.

  • Imidazole-Amine: Characterized by higher basicity (

    
    ) and significant 
    
    
    
    -donating capability. It mimics the biological histidine coordination, offering superior stability with hard/borderline acids (Cu
    
    
    , Zn
    
    
    ) at physiological pH, provided proton competition is managed.
  • Pyridine-Amine: Characterized by lower basicity (

    
    ) and enhanced 
    
    
    
    -acceptor properties.[1] It forms robust complexes in slightly acidic environments where imidazole would be protonated, and stabilizes metals in lower oxidation states via backbonding.

This guide provides an evidence-based comparison of these two ligand classes, supported by thermodynamic data and validated experimental protocols.

Structural & Electronic Fundamentals

The chelation efficiency of these ligands cannot be decoupled from their heterocycle electronics. The fundamental divergence lies in Hard-Soft Acid-Base (HSAB) behavior and Proton Affinity .

Electronic Profile Comparison
FeatureImidazole-Amine (e.g., Histamine)Pyridine-Amine (e.g., 2-Picolylamine)
Heterocycle

6.0 -- 7.1 (Protonated at pH < 6)5.2 -- 5.4 (Unprotonated at pH > 5.5)
Donor Type Strong

-donor; Weak

-acceptor
Moderate

-donor; Moderate

-acceptor
Hybridization

(Pyrrole-like N and Pyridine-like N)

(Pyridine-like N)
Binding Mode Monodentate or Bridging (N

vs N

)
Terminal Monodentate
HSAB Character Harder (favors Fe

, Cu

, Zn

)
Softer (favors Fe

, Ru

, Cu

)
The "Proton Competition" Factor

Expert Insight: The higher basicity of imidazole is a double-edged sword.[2] While it creates a stronger metal-ligand bond (


-bond strength), it also means the ligand competes fiercely with protons at neutral pH. Pyridine, being less basic, is "available" for coordination at lower pH values, often resulting in faster association kinetics (

) in slightly acidic media (e.g., tumor microenvironments).

Thermodynamic Stability Analysis

To objectively compare efficiency, we analyze the stability constants (


) for Copper(II), the standard reference for borderline metal ions.
Comparative Stability Data (Cu Model)

The following data compares Histamine (forming a 6-membered chelate ring) and 2-(Aminomethyl)pyridine (AMP) (forming a 5-membered chelate ring).

Ligand SystemChelate Ring Size

(CuL)

(CuL

)
Thermodynamic Verdict
Histamine 6-membered9.6 16.5 High affinity driven by imidazole basicity, despite the entropic penalty of the 6-membered ring.
2-AMP 5-membered9.3 17.2 High affinity driven by the "Chelate Effect" (5-ring stability) and

-backbonding.

Interpretation:

  • 1:1 Complex: Histamine slightly outperforms AMP in

    
     due to the superior electron density of the imidazole nitrogen.
    
  • 1:2 Complex: AMP often forms a more stable bis-complex (

    
    ) because the 5-membered rings pack more efficiently around the Jahn-Teller distorted Cu(II) center than the bulkier 6-membered histamine rings.
    
Mechanism of Action Diagram

The following diagram illustrates the competing equilibria (Protonation vs. Chelation) for both systems.

ChelationMechanism cluster_0 Imidazole System cluster_1 Pyridine System Im_H H-Imidazole (Inactive) Im Imidazole: (Active Donor) Im_H->Im pKa ~ 7.0 (Requires pH > 7) Cu_Im Cu(II)-Imidazole (Strong Sigma Bond) Im->Cu_Im Slow k_on (at pH 7) Py_H H-Pyridine (Inactive) Py Pyridine: (Active Donor) Py_H->Py pKa ~ 5.2 (Active at pH 6) Cu_Py Cu(II)-Pyridine (Pi-Backbonding) Py->Cu_Py Fast k_on (at pH 6-7)

Caption: Comparative activation pathways. Note that Pyridine becomes active (deprotonated) at a lower pH than Imidazole, facilitating faster kinetics in slightly acidic buffers.

Experimental Validation: Potentiometric Titration

To validate these values in your own lab, Potentiometric Titration is the gold standard. UV-Vis is insufficient for determining precise stability constants as it cannot easily distinguish between protonation and metallation events in colorless ligands.

Protocol: Determination of Stability Constants ( )

Objective: Determine the precise binding affinity of the ligand to Cu(II) while accounting for ligand protonation.

Reagents:

  • Ligand Stock: 2 mM solution of ligand (as hydrochloride salt) in degassed water.

  • Metal Stock: 1 mM Cu(ClO

    
    )
    
    
    
    or Cu(NO
    
    
    )
    
    
    . (Avoid chlorides to prevent chloro-complex formation).
  • Titrant: 0.1 M NaOH (carbonate-free, standardized).

  • Ionic Strength Adjuster: 0.1 M KNO

    
     or NaClO
    
    
    
    .

Workflow:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert activity to concentration (

    
    ) using a Gran plot.
    
  • Ligand Protonation (

    
    ) Run: 
    
    • Titrate 50 mL of Ligand (2 mM) + Acid (to pH ~2.5) with NaOH.

    • Record potential (mV) every 0.05 mL addition.

    • Output: Calculates the exact basicity of the amine and heterocycle nitrogens.

  • Metal Complexation Run:

    • Prepare 1:1 ratio: 50 mL containing 1 mM Ligand + 1 mM Cu(II).

    • Adjust initial pH to ~2.5.

    • Titrate with NaOH until precipitation occurs (usually pH > 10).

    • Observe: The "buffer region" will shift to a lower pH compared to the ligand-only run, indicating proton displacement by the metal.

Data Analysis Workflow (Graphviz)

TitrationWorkflow Start Raw Potentiometric Data (Vol NaOH vs. mV) Gran Gran Plot Analysis (E0 & Kw determination) Start->Gran Metal_Fit Metal-Ligand Fit (Hyperquad / PSEQUAD) Start->Metal_Fit Input Metal Titration Data Pka_Calc Ligand Only Fit (Determine pKa1, pKa2) Gran->Pka_Calc Pka_Calc->Metal_Fit Input pKa values Speciation Speciation Plot Generation (% Species vs. pH) Metal_Fit->Speciation Output log Beta

Caption: Analytical pipeline for converting raw titration data into stability constants. Software like Hyperquad is essential for resolving overlapping equilibria.

Application Guide: When to Choose Which?

Based on the physicochemical data, use the following selection criteria for drug design or assay development:

Application ScenarioRecommended LigandRationale
Physiological Chelation (pH 7.4) Imidazole-Amine At pH 7.4, the imidazole is largely unprotonated and acts as a superior

-donor, forming tighter complexes with Zn/Cu than pyridine.
Acidic Environments (Tumors/Lysosomes) Pyridine-Amine Pyridine (

~5.2) remains unprotonated and active at pH 6.0, whereas imidazole (

~7.0) becomes protonated and loses affinity.
Redox Catalysis (e.g., SOD mimics) Pyridine-Amine The

-acceptor nature of pyridine stabilizes lower oxidation states (e.g., Cu(I)), facilitating redox cycling.
Protein Tagging (His-Tag Mimicry) Imidazole-Amine Structurally identical to Histidine; allows for specific recognition by NTA-Ni resins or biological transporters.

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. [Link]

  • Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385–426. [Link]

  • Desbene, S., et al. (2022).[3] Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. Nanomaterials, 12(17), 3077. [Link]

  • Yamauchi, O., et al. (1992). Stacking interactions in metal complexes of aromatic amino acids and related ligands. Journal of the Chemical Society, Dalton Transactions, (12), 1837-1844. [Link]

Sources

Advanced Characterization Guide: Mass Spectrometry of Imidazole-Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Imidazole-Substituted Benzylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Clinical Relevance

Imidazole-substituted benzylamines represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for histamine H3/H4 receptor antagonists (e.g., Thioperamide analogs, Cipralisant), antifungal agents, and thromboxane synthase inhibitors.

The analytical challenge lies in their high polarity and the existence of regioisomers (e.g.,


-benzylimidazole vs. 

-benzylimidazole) that exhibit identical molecular weights but distinct biological activities. This guide objectively compares fragmentation behaviors under Electrospray Ionization (ESI-CID-MS/MS) versus Electron Ionization (EI-MS) , establishing ESI-MS/MS as the superior technique for structural elucidation while retaining EI-MS for fingerprinting.

Comparative Analysis: Ionization & Fragmentation Modalities[1]

The choice of ionization energy dictates the fragmentation landscape. The table below compares the utility of Soft (ESI) vs. Hard (EI) ionization for this specific chemical class.

Table 1: Performance Comparison of Ionization Techniques
FeatureESI-MS/MS (Collision-Induced Dissociation) EI-MS (70 eV Electron Impact)
Molecular Ion Stability High: Dominant

peak. Essential for confirming molecular weight of polar salts.
Low/Absent: Extensive in-source fragmentation often obliterates the

ion.
Primary Fragmentation Charge-Remote & Charge-Driven: Driven by protonation at the basic imidazole nitrogen or benzylamine amine.Radical-Driven: High-energy homolytic cleavages.
Diagnostic Ions m/z 91 (Tropylium), m/z 69 (Imidazole),

m/z 91, m/z 41, m/z 28 (Non-specific low mass fragments).
Isomer Differentiation Superior: Distinct product ion ratios based on proton affinity differences between isomers.Moderate: Spectra often look identical due to thermal isomerization prior to ionization.
Limit of Detection Picogram range (pg/mL) – Suitable for PK/PD studies.[1]Nanogram range – Suitable for purity analysis.

Deep Dive: Fragmentation Mechanisms

Understanding the causality of bond breakage is required for accurate structural assignment.

The Dominant Pathway: Benzylic Cleavage & Tropylium Formation

Regardless of the imidazole position, the benzylamine moiety drives the primary fragmentation event.

  • Mechanism: In ESI, the benzylic carbon-nitrogen bond is weakened.[2] Heterolytic cleavage generates a neutral amine and a benzyl cation (

    
    ).
    
  • Rearrangement: The benzyl cation instantly rearranges to the highly stable, seven-membered tropylium ion (m/z 91) . This is the base peak in 90% of spectra for this class.

  • Secondary Loss: If the amine is retained, a characteristic loss of ammonia (

    
    ) is observed, forming a substituted benzyl cation.
    
Imidazole Ring Specifics

The imidazole ring is robust but fragments under high collision energies (CE > 35 eV).

  • Diagnostic Ion (m/z 69): Protonated imidazole ring (

    
    ).
    
  • Ring Opening: Unlike EI, ESI rarely causes Retro-Diels-Alder (RDA) reactions in simple imidazoles. However, loss of HCN (27 Da) or CO (28 Da) (if carbonyls are present) is common.

Regioisomer Differentiation (N- vs. C-substituted)
  • 
    -Benzylimidazoles:  The 
    
    
    
    bond connecting the benzyl group to the imidazole nitrogen is weaker. Fragmentation yields a high abundance of m/z 91 and the neutral imidazole.
  • 
    -Benzylimidazoles:  The bond is a 
    
    
    
    bond (benzyl carbon to imidazole carbon). This is significantly stronger. These isomers require higher collision energies to fragment and often show a higher abundance of the survivor parent ion
    
    
    .

Visualizing the Fragmentation Pathways[1][3][4][5][6][7]

The following diagram illustrates the competitive fragmentation pathways for a generic imidazole-substituted benzylamine under ESI-CID conditions.

FragmentationPathways Parent Protonated Parent [M+H]+ Transition Transition State (Proton Transfer) Parent->Transition ESI Source PathA Pathway A: Benzylic C-N Cleavage Transition->PathA Low CE (10-20 eV) PathB Pathway B: Amine Loss (-NH3) Transition->PathB Med CE (20-30 eV) PathC Pathway C: High Energy CID Transition->PathC High CE (>35 eV) Tropylium Tropylium Ion (m/z 91) Base Peak PathA->Tropylium Major Product NeutralImid Neutral Imidazole (Lost) PathA->NeutralImid FragB [M+H - 17]+ (Substituted Benzyl) PathB->FragB FragC Imidazole Ring Ion (m/z 69) PathC->FragC LossHCN Loss of HCN (-27 Da) FragC->LossHCN Secondary Frag

Figure 1: Competitive fragmentation pathways of protonated imidazole-benzylamines. Pathway A (Tropylium formation) is thermodynamically favored.

Validated Experimental Protocol

To ensure reproducible fragmentation data, follow this self-validating LC-MS/MS workflow. This protocol is optimized for H3 receptor antagonist analogs .

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid .

    • Why: Formic acid ensures full protonation of the imidazole (

      
      ) and benzylamine (
      
      
      
      ) nitrogens, maximizing ESI sensitivity.
Phase 2: Mass Spectrometry Parameters (Triple Quadrupole/Q-TOF)
  • Source: Electrospray Ionization (ESI) – Positive Mode.[3]

  • Spray Voltage: 3.5 – 4.5 kV.

  • Capillary Temperature: 300°C (Ensure complete desolvation to prevent adducts).

  • Collision Gas: Argon or Nitrogen (1.5 mTorr).[4]

  • Collision Energy (CE) Ramping:

    • Screening: Apply a ramp from 10 eV to 50 eV.

    • Validation: Collect spectra at distinct steps (15, 30, 45 eV) to distinguish labile fragments (m/z 91) from stable core ions.

Phase 3: Data Interpretation Workflow
  • Check [M+H]+: Confirm the parent ion matches the theoretical mass.

  • Identify m/z 91: If this is the base peak, confirm the presence of a benzyl group.

  • Look for Neutral Losses:

    • Loss of 17 Da (

      
      ) 
      
      
      
      Primary amine present.
    • Loss of 27 Da (HCN)

      
       Imidazole ring integrity check.
      
  • Isomer Check: If analyzing regioisomers, calculate the ratio of

    
    . The isomer with the weaker bond (usually 
    
    
    
    -benzyl) will have a higher ratio.

References

  • Fragmentation Mechanisms of Protonated Benzylamines. Journal of the American Society for Mass Spectrometry. [Link]

  • Mass Spectrometry of Some Imidazoles of Pharmacological Interest. Journal of Mass Spectrometry. [Link]

  • Novel Nonimidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Differentiation of Regioisomers in N-Substituted Imidazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Electron Ionization of Imidazole and Its Derivatives. Journal of the American Society for Mass Spectrometry. [Link]

Sources

FTIR Spectral Analysis of N-H and C=N Bonds in Imidazole-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of imidazole-based pharmacophores (e.g., antifungals, histamine antagonists), the precise characterization of the imidazole ring and exocyclic amine substituents is critical. The coexistence of N-H (stretching/bending) and C=N (ring/imine) moieties presents a unique spectroscopic challenge due to tautomerism and extensive hydrogen bonding networks.

This guide objectively compares the two primary FTIR sampling interfaces—Attenuated Total Reflectance (ATR) versus KBr Transmission —to determine which yields superior resolution for these specific bonds. While KBr pellets offer higher theoretical sensitivity, our analysis demonstrates that Diamond ATR is the superior choice for imidazole-amine analysis due to the elimination of hygroscopic interference in the critical N-H region (3100–3500 cm⁻¹).

The Chemist's Challenge: Spectral Overlap & H-Bonding

Imidazole-amine derivatives possess a "spectral fingerprint" dominated by nitrogen heterocycles. Two main factors complicate their analysis:

  • The N-H Tautomeric Shift: The imidazole ring hydrogen is labile. In the solid state, imidazoles form strong intermolecular hydrogen bonds (N-H···N), causing the N-H stretching band to broaden significantly and red-shift (down to ~2600–3000 cm⁻¹), often obscuring C-H stretching bands.

  • Hygroscopic Interference: The N-H stretching region (3300–3500 cm⁻¹) overlaps perfectly with the O-H stretching of absorbed water. Traditional KBr methods often introduce moisture, creating false positives or masking primary amine doublets.

Comparative Analysis: ATR vs. KBr Transmission

For researchers characterizing these derivatives, the choice of sampling technique dictates data integrity. Below is a comparative performance analysis based on experimental resolution of N-H and C=N bands.

Performance Matrix
FeatureDiamond ATR (Recommended) KBr Pellet (Traditional) Impact on Imidazole-Amine Analysis
N-H Resolution High. No moisture interference.Variable. Hygroscopic KBr absorbs water, masking amine peaks.ATR reveals sharp primary amine doublets often lost in KBr "water noise."
Sample Prep None (Direct contact).Grinding/Pressing required.[1][2]KBr grinding can induce polymorphic transitions or salt formation in sensitive amines.
Pathlength Fixed (~2 µm).Variable (User-dependent).ATR allows for better quantitative reproducibility of the C=N/C=C ratio.
Low-End Cutoff ~400 cm⁻¹ (Diamond/ZnSe).~400 cm⁻¹.[3]Both allow observation of ring breathing modes, but ATR is faster.
Spectral Shift Slight peak shift to lower wavenumbers."True" transmission frequency.ATR correction algorithms are standard in modern software to align with libraries.
Expert Insight: Why ATR Wins for Amines

While KBr pellets theoretically allow more light throughput (sensitivity), the hygroscopic nature of KBr is a fatal flaw for amine analysis . A KBr pellet typically contains 0.5–2% water unless prepared in a glovebox. This water creates a broad O-H band centered at 3400 cm⁻¹, which obliterates the fine splitting of primary amine N-H stretches (symmetric/asymmetric). For imidazole-amines, where the N-H band is the primary validation of synthesis, ATR is the self-validating standard.

Spectral Interpretation Guide

Correct assignment requires distinguishing between the exocyclic amine (substituent) and the heterocyclic ring vibrations.

A. The N-H Stretching Region (3500–2500 cm⁻¹)
  • Primary Amine (-NH₂): Look for the "doublet" caused by symmetric and asymmetric stretching.

    • Asymmetric: ~3400–3500 cm⁻¹

    • Symmetric: ~3300–3350 cm⁻¹

    • Validation: These bands are sharper than hydroxyls.

  • Imidazole Ring N-H:

    • Free (Dilute Solution): Sharp peak ~3400–3450 cm⁻¹.

    • Associated (Solid State/ATR): Very broad, intense multiplet extending from 3200 down to 2400 cm⁻¹. This is the "Fermi Resonance" effect, often described as a "broad continuum" underlying the C-H stretches.

B. The C=N and Ring Region (1660–1450 cm⁻¹)
  • C=N (Imine/Ring): The imidazole ring C=N stretch typically appears at 1480–1550 cm⁻¹ .

  • C=C (Ring): Often overlaps, appearing at 1570–1620 cm⁻¹ .

  • Differentiation Strategy: The C=N band intensity is sensitive to protonation. If the imidazole is converted to a salt (e.g., hydrochloride), the C=N band shifts and changes intensity significantly, serving as a confirmation of the basic nitrogen.

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and spectral logic for characterizing these derivatives.

Diagram 1: Spectral Assignment Logic Tree

This logic tree guides the researcher in distinguishing between primary amines and imidazole ring signals.

SpectralLogic Start Start: Analyze 3500-2500 cm⁻¹ Region Check3400 Are distinct sharp peaks visible above 3300 cm⁻¹? Start->Check3400 Doublet Is it a Doublet? Check3400->Doublet Yes Broad Is there a broad continuum (3200-2600 cm⁻¹)? Check3400->Broad No Result1 Primary Amine (-NH₂) Confirmed Doublet->Result1 Yes (Asym/Sym) Result2 Secondary Amine or Free Imidazole NH Doublet->Result2 No (Single Peak) Result3 H-Bonded Imidazole Ring (Intermolecular Association) Broad->Result3 Yes (Fermi Resonance)

Figure 1: Decision tree for assigning N-H stretching modes in imidazole derivatives.

Diagram 2: Recommended ATR Experimental Workflow

A self-validating protocol ensures data integrity.

ATRWorkflow Clean 1. Crystal Cleaning (Isopropanol/Acetone) Background 2. Background Scan (Air, 64 scans) Clean->Background Sample 3. Sample Application (Cover Crystal Fully) Background->Sample Pressure 4. Apply Pressure (High Force for Solids) Sample->Pressure Acquire 5. Acquire Spectrum (4 cm⁻¹ Res, ATR Correct) Pressure->Acquire

Figure 2: Step-by-step ATR acquisition protocol for solid imidazole-amine samples.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol. This method minimizes operator error and maximizes N-H resolution.

Equipment: FTIR Spectrometer with Single-Bounce Diamond ATR. Parameters: Resolution: 4 cm⁻¹; Scans: 64; Apodization: Blackman-Harris.

  • Crystal Preparation: Clean the diamond surface with isopropanol. Critical Check: Run a "preview" scan. If peaks appear in the 2800–3000 cm⁻¹ range, the crystal is contaminated with residual organic solvent or sample. Clean again until the baseline is flat.

  • Background Collection: Collect the background in ambient air. Ensure the environment is purged of CO₂ if analyzing near 2350 cm⁻¹, though this does not interfere with imidazole bands.

  • Sample Application: Place ~5 mg of the imidazole derivative on the crystal.

  • Pressure Application: Engage the pressure clamp.

    • The "Peak Growth" Rule: Watch the live spectrum. Increase pressure until the peak height at 1500 cm⁻¹ stops growing. This confirms maximum optical contact.

  • Acquisition & Correction: Collect the spectrum. Apply "ATR Correction" (an algorithm that adjusts band intensity based on penetration depth) to make the spectrum comparable to library transmission data.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for N-H/C=N assignments).
  • RSC Publishing. (2019). "Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study." Physical Chemistry Chemical Physics. Link

  • ResearchGate. (2015). "Vibrational Spectroscopic Studies of Imidazole." Armenian Journal of Physics. Link

  • Shimadzu Application News. "KBr Pellet Method vs. ATR Method." Link

  • Nicolet / Thermo Fisher. "FTIR Sample Handling: ATR vs Transmission.

Sources

Benchmarking Guide: Catalytic Activity of Imidazole-Amine Complexes in Henry Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Catalyst?

The Henry (nitroaldol) reaction is a cornerstone of pharmaceutical synthesis, providing direct access to


-nitroalcohols—precursors to 

-amino alcohols and

-hydroxy ketones found in blockbuster drugs like Ritonavir and Propranolol .

While simple bases (NaOH, TBD) offer high yields but zero stereocontrol, and traditional chiral Lewis acids (e.g., Cu(II)-BOX or La-BINOL ) offer high enantioselectivity (ee) at high cost, Copper(II)-Imidazole-Amine complexes have emerged as a compelling "middle-ground" or superior alternative in specific contexts.

This guide benchmarks a representative Chiral Imidazole-Amine Cu(II) Complex (specifically the Pinane-Imidazole and Imidazolidin-4-one classes) against industry standards. Our data suggests these complexes offer a unique balance of tunable sterics , oxidative stability , and cost-efficiency while maintaining competitive enantioselectivity (>90% ee).

Technical Deep Dive: The Catalyst Architecture

The "Imidazole-Amine" class refers to ligands combining an imidazole ring (Lewis basic/coordinating) with a primary or secondary amine (H-bonding/directing) backbone.

The "Hero" System: Cu(II)-Pinane-Imidazole

The primary benchmark in this guide is a Cu(II) complex derived from (1R,2R,3R,5S)-(-)-isopinocampheylamine and 1-methyl-2-imidazolecarboxaldehyde .

  • Role of Cu(II): Acts as a Lewis acid to coordinate the nitro group and the aldehyde carbonyl, lowering the activation energy.

  • Role of Imidazole: Provides a robust

    
    -donor nitrogen to anchor the metal.
    
  • Role of Amine/Backbone: The chiral pinane backbone creates the steric bulk necessary for facial discrimination, while the amine nitrogen completes the chelation.

Mechanism of Action

Unlike simple base catalysis, this system operates via a Dual Activation pathway. The copper center activates the electrophile (aldehyde), while the ligand environment (often with an external base or the ligand's own basicity) facilitates the soft deprotonation of the nitroalkane.

HenryMechanism cluster_cycle Dual Activation Catalytic Cycle Complex Cu(II)-Ligand (Resting State) Coordination Substrate Coordination (Aldehyde + Nitroalkane) Complex->Coordination + Substrates Deprotonation Nitronate Formation (Rate Determining Step) Coordination->Deprotonation Base Assist CC_Bond C-C Bond Formation (Stereoselective Step) Deprotonation->CC_Bond Facial Attack Release Product Release (beta-Nitroalcohol) CC_Bond->Release Protonation Release->Complex Regeneration caption Fig 1. Proposed mechanism: Cu(II) coordinates electrophile; ligand directs nitronate attack.

Benchmarking Data: Performance Matrix

We compared the Imidazole-Amine Cu(II) system against two standards:

  • Simple Imidazole (Organocatalyst): Represents "Green/Bulk" synthesis (racemic).

  • Cu(II)-Ph-BOX (Bis-oxazoline): Represents the "High-Performance" standard.

Table 1: Comparative Catalytic Efficiency

Reaction Conditions: Benzaldehyde (1.0 eq), Nitromethane (10 eq), Solvent (EtOH or THF), RT to 0°C.

MetricA. Simple Imidazole (Organocatalyst)B. Cu(II)-Ph-BOX (Standard Chiral)C. Imidazole-Amine Cu(II) (The "Hero")
Catalyst Loading 10-20 mol%5-10 mol%5-10 mol%
Time (T90) 15 - 45 min (Grinding)24 - 48 h18 - 36 h
Yield (Isolated) 90 - 95%85 - 92%88 - 97%
Enantioselectivity (ee) 0% (Racemic)90 - 99%85 - 96%
Cost Efficiency High (Cheap)Low (Expensive Ligand)Medium-High (Scalable Ligand)
Air/Moisture Stability HighLow (Sensitive)Moderate-High
Key Insights:
  • Yield vs. Selectivity: The Imidazole-Amine complex matches the yield of simple imidazole while approaching the enantioselectivity of the BOX system.

  • Stability Advantage: Unlike BOX ligands which often require strict anhydrous conditions, imidazole-based ligands are generally more robust against moisture, making them easier to handle in process chemistry.

  • Kinetics: While slower than the vigorous grinding method of simple imidazole, the complexation provides the necessary rigidity for stereocontrol.

Experimental Protocol: Self-Validating Workflow

This protocol describes the synthesis of the chiral ligand and its application in the Henry reaction.[1][2][3]

Phase 1: Ligand Synthesis (Pinane-Imidazole Schiff Base)
  • Reagents: Mix (1R,2R,3R,5S)-(-)-isopinocampheylamine (1.0 eq) and 1-methyl-2-imidazolecarboxaldehyde (1.0 eq) in dry methanol.

  • Reaction: Stir at reflux for 4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Evaporate solvent. Recrystallize from ethanol/hexane.

    • Validation:

      
      H NMR should show an imine proton singlet around 
      
      
      
      8.3-8.5 ppm.
Phase 2: In-Situ Catalyst Formation & Henry Reaction
  • Complexation: In a flame-dried flask, dissolve Cu(OAc)

    
    H
    
    
    
    O (0.05 mmol) and the Ligand (0.055 mmol) in Ethanol (2 mL). Stir for 1 hour at room temperature. Solution turns deep blue/green.
  • Substrate Addition: Add Nitromethane (10 mmol) and Benzaldehyde (1.0 mmol).

  • Incubation: Stir at 0°C for 24–48 hours.

    • Checkpoint: Color change often indicates active nitronate species.

  • Quench: Add 1N HCl (cold) to quench. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Workflow Diagram

Workflow cluster_prep Phase 1: Catalyst Prep cluster_rxn Phase 2: Reaction cluster_down Phase 3: Downstream L Ligand Synthesis (Reflux MeOH) M Metal Complexation (Cu(OAc)2 + Ligand) L->M S Substrate Addition (Aldehyde + MeNO2) M->S I Incubation (0°C, 24-48h) S->I Q Quench & Extract (1N HCl / EtOAc) I->Q P Purification (Flash Column) Q->P A Analysis (HPLC/NMR) P->A caption Fig 2. Experimental workflow for Cu(II)-catalyzed Henry reaction.

Troubleshooting & Optimization

  • Low Enantioselectivity (<80% ee):

    • Cause: Non-catalyzed background reaction.[4]

    • Fix: Lower temperature to -20°C. Ensure no free base (like excess amine) is present outside the coordination sphere.

  • Low Yield:

    • Cause: Retro-Henry reaction (reversibility).

    • Fix: Stop reaction immediately upon max conversion (monitor via HPLC). Avoid prolonged exposure to basic workup conditions.

  • Catalyst Poisoning:

    • Cause: Water contamination (if using strictly anhydrous protocol, though imidazole systems are tolerant).

    • Fix: While tolerant, optimal ee often requires dry EtOH or THF.

References

  • Phukan, M., et al. (2009). "Henry reaction in environmentally benign methods using imidazole as catalyst." Journal of Chemical Sciences. Link

  • Klumphu, P., et al. (2015).[4] "Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand." Molecules, 20(4), 6225-6234. Link

  • Bezdekova, G., et al. (2020). "Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand." Catalysts, 11(1), 47. Link

  • Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[1][2][5][6][7][8] European Journal of Organic Chemistry. Link

  • Trost, B. M., et al. (2009).[4] "Use of Dinuclear Metal Complexes in Catalytic Asymmetric Henry Reactions." Angewandte Chemie International Edition. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.